Product packaging for 2',3'-cyclic UMP(1-)(Cat. No.:)

2',3'-cyclic UMP(1-)

货号: B1260249
分子量: 305.16 g/mol
InChI 键: HWDMHJDYMFRXOX-XVFCMESISA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Widespread Occurrence and Initial Observations

Identification in Eukaryotic Systems

The identification of 2',3'-cyclic nucleotides, including 2',3'-cUMP, in eukaryotic systems dates back several decades. nih.gov These molecules are recognized as naturally occurring compounds in eukaryotes, from single-celled organisms to mammals. oup.comnih.gov Their formation can occur through two primary enzymatic pathways. The first is through transesterification during RNA cleavage by a variety of endoribonucleases. frontiersin.orgnih.gov The second pathway involves the de novo cyclization of an RNA 3'-phosphomonoester, a reaction catalyzed by RNA 3'-terminal phosphate cyclases (RtcA), which are conserved enzymes found in eukaryotes. ptbioch.edu.plnih.gov

In the yeast Saccharomyces cerevisiae, a well-studied eukaryotic model organism, the processing of U6 small nuclear RNA (snRNA) by the exoribonuclease Usb1 results in a 2',3'-cyclic phosphate at its 3' end. biorxiv.org This terminal modification is crucial for the function of the Lsm2-8 complex, which binds to this modified U6 snRNA. biorxiv.org Similarly, in plants like Arabidopsis thaliana, tRNA splicing intermediates possess a 2',3'-cyclic phosphate at the 3'-terminus of the 5'-exon, which is a necessary substrate for the tRNA ligase AtRNL. frontiersin.org

Presence as a Human Metabolite

As a product of RNA metabolism, 2',3'-cUMP is considered a human metabolite. nih.govidentifiers.org Its presence has been confirmed in various human cells and is linked to fundamental cellular processes. For instance, RNA 3'-terminal phosphate cyclase activity, which can generate 2',3'-cyclic phosphates, was initially identified in extracts from human HeLa cells. ptbioch.edu.plpnas.org

Recent studies have highlighted the role of proteins that specifically interact with or process 2',3'-cyclic phosphates in humans. The human Angel1 and Angel2 proteins have been identified as 2',3'-cyclic phosphatases, enzymes that resolve this terminal modification. biorxiv.org The function of Angel1 is particularly important in ribosome-associated quality control (RQC), a cellular surveillance pathway that degrades aberrant mRNAs. biorxiv.org This suggests that the generation and removal of 2',3'-cyclic phosphates on RNA fragments are controlled steps in human mRNA decay pathways. biorxiv.org Furthermore, the maturation of human U6 snRNA is known to involve the formation of a terminal 2',3'-cyclic phosphate in vitro. biorxiv.org

Association with RNA Termini

The most well-documented role of 2',3'-cUMP is its formation at the 3'-terminus of RNA molecules. frontiersin.org This terminal structure is not merely a random degradation product but a specific molecular feature generated by several classes of ribonucleases and RNA-based enzymes (ribozymes). ptbioch.edu.pl

The formation of a 2',3'-cyclic phosphate end is a hallmark of RNA cleavage by a class of endoribonucleases that operate via a transesterification mechanism. frontiersin.orgresearchgate.net In this two-step process, the 2'-hydroxyl group of a ribonucleotide attacks the adjacent phosphodiester bond, leading to the formation of a 2',3'-cyclic phosphate intermediate and a new 5'-hydroxyl end on the downstream RNA fragment. frontiersin.org Enzymes like bovine pancreatic RNase A are classic examples that utilize this mechanism. frontiersin.org

In many cases, this 2',3'-cyclic phosphate is an intermediate that is subsequently hydrolyzed to a 3'-phosphate. frontiersin.org However, for some enzymes and in specific biological contexts, the 2',3'-cyclic phosphate represents the final product of the cleavage reaction. researchgate.net This terminal modification can then serve as a recognition signal for other proteins or determine the fate of the RNA fragment. For example, in tRNA splicing, the 2',3'-cyclic phosphate end of the 5'-exon is a required substrate for ligation to the 3'-exon. frontiersin.orgbiorxiv.org The presence of this specific terminus on U6 snRNA is also critical for its interaction with the Lsm2-8 protein complex, highlighting its role in the assembly of ribonucleoprotein complexes. biorxiv.org

Table 1: Compound Names

Compound Name
2',3'-cyclic UMP(1-)
2',3'-cUMP
Uridine 2',3'-cyclic monophosphate
Uridine
RNase A
AtRNL
Usb1
Angel1
Angel2
Lsm2-8 complex
Adenosine 3',5'-cyclic monophosphate (cAMP)
Guanosine 3',5'-cyclic monophosphate (cGMP)

Table 2: Key Research Findings on 2',3'-Cyclic UMP(1-)

Biological Context Organism/System Key Finding Reference(s)
RNA Cleavage General Generated as an intermediate or final product by many endoribonucleases via transesterification. ptbioch.edu.plfrontiersin.org
tRNA Splicing Arabidopsis thaliana, Wheat germ 2',3'-cyclic phosphate on the 5'-exon is a required substrate for tRNA ligase. frontiersin.org
U6 snRNA Maturation Saccharomyces pombe, Humans The 3' end of U6 snRNA is processed to have a terminal 2',3'-cyclic phosphate, which is crucial for binding to the Lsm2-8 complex. biorxiv.orgbiorxiv.org
mRNA Quality Control Humans The cyclic phosphatase Angel1, involved in ribosome-associated quality control, resolves 2',3'-cyclic phosphates on mRNA fragments. biorxiv.org
Enzymatic Synthesis Eukaryotes, Bacteria, Archaea RNA 3'-terminal phosphate cyclases (RtcA) catalyze the ATP-dependent formation of 2',3'-cyclic phosphates from 3'-phosphate ends. ptbioch.edu.pl

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O8P- B1260249 2',3'-cyclic UMP(1-)

3D Structure

Interactive Chemical Structure Model





属性

分子式

C9H10N2O8P-

分子量

305.16 g/mol

IUPAC 名称

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H11N2O8P/c12-3-4-6-7(19-20(15,16)18-6)8(17-4)11-2-1-5(13)10-9(11)14/h1-2,4,6-8,12H,3H2,(H,15,16)(H,10,13,14)/p-1/t4-,6-,7-,8-/m1/s1

InChI 键

HWDMHJDYMFRXOX-XVFCMESISA-M

手性 SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@H]3[C@@H]([C@H](O2)CO)OP(=O)(O3)[O-]

规范 SMILES

C1=CN(C(=O)NC1=O)C2C3C(C(O2)CO)OP(=O)(O3)[O-]

产品来源

United States

Biosynthesis of 2 ,3 Cyclic Ump 1

Enzymatic Pathways and Mechanisms

The formation of 2',3'-cyclic UMP(1-) is primarily an outcome of two distinct enzymatic processes: the degradation of RNA by ribonucleases and the action of certain nucleotidyl cyclases.

Ribonuclease-Mediated RNA Degradation

A significant pathway for the production of 2',3'-cyclic monophosphates (2',3'-cNMPs), including 2',3'-cyclic UMP, is the enzymatic breakdown of RNA. nih.govnih.gov

In organisms like Escherichia coli, Ribonuclease I (RNase I), a member of the widespread RNase T2 superfamily, is a key enzyme in the formation of 2',3'-cNMPs. nih.gov In vitro studies have demonstrated that RNase I hydrolyzes short oligoribonucleotides to produce 2',3'-cNMP monomers. nih.gov Subsequent in vivo research has confirmed that RNase I is responsible for generating essentially all detectable 2',3'-cNMPs, including 2',3'-cUMP, from the degradation of cytoplasmic RNA. nih.govnih.gov The mechanism involves the cleavage of the phosphodiester bond in RNA, which proceeds through a 2',3'-cyclic phosphate (B84403) intermediate. worthington-biochem.comfrontiersin.orgresearchgate.net While many ribonucleases further hydrolyze this intermediate to a 3'-phosphate, some, like RNase I, can release the 2',3'-cyclic phosphate as a final product. frontiersin.orgcambio.co.uk

The RNase T2 family of enzymes, to which RNase I belongs, are transferase-type endoribonucleases. researchgate.net They are known to cleave RNA to produce oligonucleotides and/or mononucleotides with a terminal 3'-phosphate via a 2',3'-cyclic phosphate intermediate. researchgate.net These enzymes are found across all domains of life, including bacteria, archaea, and eukarya, as well as in viruses, highlighting the ancient and conserved nature of this biochemical process. researchgate.netebi.ac.uk

The hydrolysis of RNA doesn't always lead directly to free mononucleotides. Instead, it can generate RNA oligomers that possess a 2',3'-cyclic phosphate group at their 3' terminus. nih.govnasa.govresearchgate.net These cyclic-phosphate-terminated RNA molecules are themselves products of the action of various endoribonucleases. frontiersin.orgcambio.co.uk Further processing of these oligomers by specific phosphodiesterases can then liberate 2',3'-cyclic UMP. This stepwise degradation represents another route to the formation of free 2',3'-cNMPs in the cell.

Nucleotidyl Cyclase Activities

While ribonuclease-mediated RNA degradation is a major source, specific nucleotidyl cyclases also contribute to the synthesis of cyclic pyrimidine (B1678525) mononucleotides.

A notable example of de novo synthesis is found in bacterial defense systems. The Pyrimidine Cyclase System for Antiphage Resistance (Pycsar) is an immune system in bacteria that utilizes cyclic pyrimidine nucleotides as signaling molecules to trigger a defensive response against bacteriophage infection. nih.govmdmlab.frnih.gov Within this system, a specific pyrimidine cyclase enzyme synthesizes 3',5'-cyclic CMP (cCMP) and 3',5'-cyclic UMP (cUMP). mdmlab.frresearchgate.net These cyclases are part of a defense cassette that often includes an effector protein, which is activated by the cyclic pyrimidines to induce cell death and thus prevent the propagation of the virus. mdmlab.fruniprot.org The discovery of the Pycsar system provided a clear biological function for cCMP and cUMP as signaling molecules in bacterial immunity. mdmlab.fr

Deoxyribozyme-Catalyzed Synthesis of 2',3'-Cyclic Phosphate-Containing RNA

Deoxyribozymes, also known as DNAzymes, are synthetic DNA molecules with catalytic activity. nih.gov Through a process of in vitro selection, deoxyribozymes have been developed that can site-specifically cleave RNA. nih.govmdpi.com The most common cleavage reaction mechanism involves the attack of an RNA 2'-hydroxyl group on the adjacent phosphodiester bond. oup.comwikipedia.org This transesterification reaction results in two RNA fragments: one with a 5'-hydroxyl group and the other with a 2',3'-cyclic phosphate terminus. oup.comgenesilico.pl If the cleavage occurs after a uridine (B1682114) residue, the resulting product is an RNA molecule ending in 2',3'-cyclic UMP.

This process provides a straightforward method for producing RNA functionalized with a 2',3'-cyclic phosphate. researchgate.netnih.gov The reaction is typically dependent on divalent metal ions, such as Mg²⁺, which act as cofactors for the catalytic activity. oup.comacs.org The specificity of the cleavage is dictated by the sequence of the deoxyribozyme's binding arms, which recognize and bind to a specific sequence on the target RNA substrate. acs.org

Conversely, other deoxyribozymes have been identified that catalyze the reverse reaction: the ligation of an RNA strand with a 5'-hydroxyl group to one with a 2',3'-cyclic phosphate. acs.orgillinois.edu Interestingly, these ligation reactions often show a strong preference for creating non-native 2'-5' phosphodiester linkages rather than the native 3'-5' linkages found in cellular RNA. acs.orgillinois.eduillinois.edu

Table 1: Characteristics of Selected Deoxyribozymes in RNA Cleavage and Ligation
Deoxyribozyme Name/ClassReaction CatalyzedKey Feature/ProductCofactor(s)Reference
8-17 DeoxyribozymeRNA CleavageGenerates 2',3'-cyclic phosphate and 5'-hydroxyl termini.Mg²⁺, Mn²⁺ mdpi.comillinois.edu
10-23 DeoxyribozymeRNA CleavageGenerates 2',3'-cyclic phosphate and 5'-hydroxyl termini.Mg²⁺ nih.govoup.com
9A Series (e.g., 9A5, 9A12)RNA LigationJoins a 2',3'-cyclic phosphate and a 5'-hydroxyl, forming a 2'-5' linkage.Mg²⁺ acs.org
SC9 DeoxyribozymeRNA LigationJoins 5'-adenylated RNA with a 3'-hydroxyl RNA, forming a native 3'-5' linkage.Mn²⁺ mdpi.com

Precursor Metabolism and Pathway Integration

The formation of 2',3'-cyclic UMP(1-) is fundamentally dependent on the availability of its precursor, Uridine Monophosphate (UMP). UMP is a central product of the de novo pyrimidine nucleotide biosynthetic pathway, a highly conserved and essential metabolic process. ontosight.aiontosight.ai

De Novo Pyrimidine Nucleotide Biosynthesis Leading to UMP

The de novo synthesis of pyrimidines builds the six-membered pyrimidine ring first, which is then attached to a ribose 5-phosphate moiety. egyankosh.ac.indavuniversity.org The pathway begins with simple precursor molecules: bicarbonate, the amino acid aspartate, and the amide nitrogen of glutamine. egyankosh.ac.indavuniversity.org

The key steps in this pathway are as follows:

Carbamoyl (B1232498) Phosphate Synthesis: The pathway is initiated in the cytosol by the enzyme carbamoyl phosphate synthetase II (CPS II), which catalyzes the formation of carbamoyl phosphate from glutamine, CO₂, and ATP. This is the primary regulated step in animals. creative-proteomics.comwikipedia.org

N-Carbamoylaspartate Formation: Aspartate transcarbamoylase (ATCase) catalyzes the reaction of carbamoyl phosphate with aspartate to yield N-carbamoylaspartate. This is the committed step in the pathway. davuniversity.org

Ring Closure: The enzyme dihydroorotase facilitates the removal of a water molecule from N-carbamoylaspartate, leading to the closure of the pyrimidine ring to form dihydroorotate (B8406146). davuniversity.org

Oxidation: Dihydroorotate is oxidized to orotate (B1227488) by dihydroorotate dehydrogenase (DHODH). Uniquely among the pathway's enzymes, DHODH is located in the mitochondria. wikipedia.org

Ribose-Phosphate Addition: The completed pyrimidine base, orotate, is then attached to 5-phosphoribosyl-1-pyrophosphate (PRPP) by the enzyme orotate phosphoribosyltransferase (OPRT), forming orotidine-5'-monophosphate (OMP). wikipedia.orgproteopedia.org

Decarboxylation to UMP: Finally, OMP is decarboxylated by OMP decarboxylase (ODCase) to produce Uridine Monophosphate (UMP), the first key pyrimidine nucleotide product of the pathway. wikipedia.orgproteopedia.org

In eukaryotes, the first three enzymes (CPS II, ATCase, and dihydroorotase) are part of a large, trifunctional protein known as CAD, while the last two steps (OPRT and ODCase) are catalyzed by another bifunctional enzyme, UMPS. davuniversity.orgwikipedia.org

Uridine Monophosphate Synthase (UMPS) Activity

Uridine Monophosphate Synthase (UMPS) is a critical bifunctional enzyme that catalyzes the final two steps in de novo UMP biosynthesis. proteopedia.orgwikipedia.org In multicellular eukaryotes, it exists as a single protein with two distinct catalytic domains, whereas in most microorganisms, these are two separate proteins. proteopedia.orgwikipedia.org

Orotate Phosphoribosyltransferase (OPRT) Domain: This N-terminal domain is responsible for transferring the ribose-phosphate group from PRPP to orotate, forming orotidine-5'-monophosphate (OMP). proteopedia.orgpatsnap.com

Orotidine-5'-phosphate Decarboxylase (ODCase) Domain: The C-terminal domain catalyzes the decarboxylation of OMP to yield UMP. proteopedia.orgpatsnap.com

The fusion of these two catalytic sites into a single protein in eukaryotes is believed to enhance catalytic efficiency and stabilize the monomeric form of the enzyme. wikipedia.org The activity of UMPS is subject to allosteric regulation; for instance, the ODCase activity shows complex cooperative kinetics in response to the concentration of its substrate, OMP. wikipedia.org

Table 2: Key Enzymes of De Novo UMP Biosynthesis
Enzyme/Protein ComplexFunctionSubstrate(s)ProductReference
CAD (CPS II, ATCase, Dihydroorotase)Catalyzes the first three steps of the pathway.Glutamine, CO₂, ATP, AspartateDihydroorotate davuniversity.orgwikipedia.org
Dihydroorotate Dehydrogenase (DHODH)Oxidizes dihydroorotate.DihydroorotateOrotate wikipedia.org
Uridine Monophosphate Synthase (UMPS)Catalyzes the final two steps of the pathway.Orotate, PRPPUridine Monophosphate (UMP) proteopedia.orgwikipedia.org

Regulation of Biosynthetic Processes

Response to Cellular Stress

A significant body of evidence indicates that the formation of RNAs with a 2',3'-cyclic phosphate terminus is a key feature of the cellular stress response. nih.gov In mammalian cells, exposure to stressors like oxidative stress triggers the activity of endoribonucleases such as angiogenin. tandfonline.comnih.gov Angiogenin cleaves tRNAs within their anticodon loops, generating tRNA-derived stress-induced RNAs (tiRNAs), which contain a 2',3'-cyclic phosphate. tandfonline.comnih.govfrontiersin.org

These cleavage events are not random degradation but appear to be highly specific, regulated processes. tandfonline.comnih.gov Genome-wide analyses have shown that oxidative stress leads to an upregulation and accumulation of a wide variety of short 2',3'-cyclic phosphate-containing RNAs (cP-RNAs), derived not only from tRNAs but also from specific locations on rRNAs and mRNAs. tandfonline.comnih.gov In bacteria, 2',3'-cyclic nucleotide monophosphates are also produced via RNA degradation in response to cellular stress and are implicated in regulating pathways such as biofilm formation and acid tolerance. tandfonline.comnih.govnih.gov This suggests that the generation of molecules like 2',3'-cyclic UMP(1-) through RNA cleavage is a conserved response to adverse cellular conditions. tandfonline.commdpi.com

Link to Cell Proliferation Status

The de novo synthesis pathway that produces UMP is intrinsically linked to cell proliferation. aging-us.com Resting or differentiated cells can often rely on salvage pathways, but rapidly proliferating cells, including malignant cells, require a high rate of de novo synthesis to meet the increased demand for pyrimidine nucleotides for DNA and RNA replication. creative-proteomics.comfrontiersin.org

This demand is met by upregulating the expression and activity of key biosynthetic enzymes. creative-proteomics.com For example:

During the S-phase of the cell cycle, the expression of genes encoding enzymes like thymidylate synthase and dihydroorotate dehydrogenase is increased. creative-proteomics.com

Oncogenic signaling pathways directly promote pyrimidine synthesis. The transcription factor c-Myc, a critical regulator of cell proliferation, upregulates the expression of both the CAD and UMPS genes. frontiersin.org

The mTORC1 signaling pathway, a central coordinator of cell growth, also promotes pyrimidine synthesis by phosphorylating and activating the CAD protein. mdpi.com

Furthermore, the cellular concentrations of cyclic pyrimidine nucleotides themselves appear to be tied to the proliferative state. Studies have shown that inducing growth arrest in cells leads to a preferential decrease in the levels of cyclic UMP and cyclic CMP, suggesting a role for these molecules in actively dividing cells. pancreapedia.org Therefore, the biosynthetic capacity to produce the UMP precursor for 2',3'-cyclic UMP(1-) is closely tied to the cell's commitment to grow and divide.

Degradation and Metabolic Pathways of 2 ,3 Cyclic Ump 1

Enzymatic Hydrolysis by Phosphodiesterases

The primary mechanism for the degradation of 2',3'-cyclic UMP(1-) is through enzymatic hydrolysis catalyzed by phosphodiesterases (PDEs). These enzymes play a critical role in regulating the levels of cyclic nucleotides within the cell. Two main classes of phosphodiesterases are involved in the hydrolysis of 2',3'-cyclic UMP(1-): 2',3'-cyclic nucleotide-3'-phosphodiesterases (CNPases) and multifunctional phosphodiesterases.

2',3'-Cyclic Nucleotide-3'-Phosphodiesterases (CNPases)

2',3'-Cyclic nucleotide-3'-phosphodiesterases (CNPases) are a class of enzymes that specifically hydrolyze the 3'-phosphoester bond of 2',3'-cyclic nucleotides. wikipedia.orgmdpi.com These enzymes are abundantly expressed in the central nervous system, particularly in oligodendrocytes and Schwann cells. plos.org

CNPases exhibit a high degree of specificity for 2',3'-cyclic nucleoside phosphates. Research has shown that these enzymes can hydrolyze various 2',3'-cyclic nucleotides, including those with purine (B94841) and pyrimidine (B1678525) bases. However, the enzyme's affinity for these substrates can vary. For instance, studies have indicated that CNPase distinguishes between purine and pyrimidine nucleotides, as reflected in their kinetic parameters. researchgate.net The enzyme's catalytic activity is primarily directed towards the 2',3'-cyclic phosphate (B84403) moiety of the substrate. nih.gov

The enzymatic action of CNPase on 2',3'-cyclic UMP(1-) results in the specific cleavage of the 3'-phosphoester bond. This hydrolysis reaction yields uridine (B1682114) 2'-phosphate as the sole product. wikipedia.orgmdpi.comnih.govnih.gov This specificity of hydrolysis to the 2'-monophosphate is a hallmark of CNPase activity. plos.org

Below is a data table summarizing the kinetic parameters for the hydrolysis of 2',3'-cyclic UMP by CNPase.

SubstrateEnzymeKm (mM)Vmax (µmol/min/U)
2',3'-cyclic UMPCNPase160.15

Table 1: Kinetic parameters of CNPase for the hydrolysis of 2',3'-cyclic UMP. Data sourced from a study on the diastereomeric specificity of 2',3'-cyclic nucleotide 3'-phosphodiesterase. researchgate.net

Multifunctional Phosphodiesterases

In addition to the highly specific CNPases, there are multifunctional phosphodiesterases that can hydrolyze a broader range of cyclic nucleotides. These enzymes are not limited to 2',3'-cyclic substrates and can also act on the more common 3',5'-cyclic nucleotides involved in second messenger signaling.

Certain phosphodiesterases have been identified that possess the ability to hydrolyze both 2',3'- and 3',5'-cyclic nucleotides. One such enzyme, a multifunctional phosphodiesterase isolated from pig liver, has been shown to hydrolyze a variety of cyclic nucleotides, including 2',3'-cyclic UMP, as well as 3',5'-cyclic AMP and 3',5'-cyclic GMP.

Kinetic analyses of these multifunctional phosphodiesterases have revealed varying efficiencies for different substrates. While specific kinetic constants such as Km and Vmax for 2',3'-cyclic UMP with these multifunctional enzymes are not as extensively documented as for CNPases, studies have provided insights into the relative rates of hydrolysis. For example, one study on a multifunctional phosphodiesterase indicated that the hydrolysis of 2',3'-cyclic pyrimidine nucleotides, like 2',3'-cyclic UMP, occurs, although the enzyme may show a preference for other cyclic nucleotides. A multifunctional cCMP phosphodiesterase has been shown to have a Km value for 3',5'-cCMP in the range of 100-300 µM and is also capable of degrading 2',3'-cUMP.

Products of 2',3'-Cyclic UMP(1-) Degradation

The enzymatic degradation of 2',3'-cyclic UMP(1-) by 2',3'-cyclic phosphatases results in the formation of a mixture of 2'-UMP and 3'-UMP. These non-cyclic uridine monophosphates can then enter the general nucleotide metabolism pool. Further degradation can occur through the action of nucleotidases, which remove the phosphate group to yield uridine. Uridine can then be catabolized into β-alanine, CO2, and ammonia.

Uncharacterized Degradation Mechanisms for 2',3'-Cyclic Pyrimidine Nucleotides

While the canonical degradation pathway for pyrimidines is reductive, leading to dihydrouracil, alternative pathways have been identified, suggesting that our understanding of pyrimidine catabolism is not complete. In the yeast Saccharomyces kluyveri, a novel uracil (B121893) catabolic pathway, termed the URC pathway, has been discovered. lu.senih.govresearchgate.net This pathway is distinct from the reductive pathway as it does not involve the formation of dihydrouracil. lu.senih.gov

The URC pathway involves a set of genes, URC1-6, and results in the degradation of uracil to 3-hydroxypropionic acid, ammonia, and carbon dioxide, with uridine monophosphate and urea (B33335) as intermediates. lu.senih.gov The core components of this pathway, Urc1p and Urc4p, are highly conserved proteins with initially unknown functions. lu.senih.gov This discovery points to the existence of uncharacterized degradation mechanisms for pyrimidine nucleotides in eukaryotes. Although this pathway has been described for uracil, it raises the possibility of similar uncharacterized enzymatic activities that could directly act on modified pyrimidine nucleotides like 2',3'-cyclic UMP(1-).

Table 3: Comparison of Pyrimidine Degradation Pathways
PathwayKey IntermediateEnd ProductsOrganism Example
Reductive Pathway (Canonical)Dihydrouracilβ-alanine, CO₂, NH₃Widespread in eukaryotes
URC Pathway (Uncharacterized)Uridine monophosphate, Urea3-hydroxypropionic acid, NH₃, CO₂Saccharomyces kluyveri

Biological Roles and Functional Impact of 2 ,3 Cyclic Ump 1

Modulation of Cellular Processes

Research has demonstrated that fluctuating intracellular levels of 2',3'-cNMPs, including 2',3'-cUMP, can significantly alter key cellular processes in bacteria such as Escherichia coli and Salmonella Typhimurium. nih.govnih.gov These molecules are involved in complex signaling networks that allow bacteria to adapt to environmental stimuli and regulate survival strategies. nih.govresearchgate.net

One of the primary impacts of 2',3'-cNMPs is the widespread modulation of gene expression. acs.orgnih.gov Transcriptomic studies have revealed that changes in the intracellular concentrations of these cyclic nucleotides lead to significant alterations in the expression levels of numerous genes, indicating that bacteria possess mechanisms to sense and respond to these molecules. nih.govnih.gov

Global gene analysis through methods like Gene Ontology (GO) has shown that 2',3'-cNMPs affect the transcription of genes that encode a wide variety of protein classes. nih.govasm.org This broad influence underscores their role as central regulators in bacterial cell function. The primary classes of proteins whose encoding genes are modulated include transcription factors, transporters, hydrolases, transferases, lyases, and oxido-reductases. nih.govasm.org This regulation suggests that 2',3'-cNMPs can influence everything from metabolic pathways and nutrient transport to the cell's stress response. nih.gov

Table 1: Protein Classes with Gene Expression Modulated by 2',3'-cNMPs

Protein ClassGeneral Function
Transcription FactorsRegulate the rate of transcription of other genes.
TransportersMove molecules across cellular membranes.
HydrolasesCatalyze the hydrolysis of various chemical bonds.
TransferasesCatalyze the transfer of functional groups from one molecule to another.
LyasesCatalyze the breaking of various chemical bonds by means other than hydrolysis and oxidation.
Oxido-reductasesCatalyze oxidation-reduction reactions.

The changes in gene expression driven by 2',3'-cNMPs translate into observable effects on bacterial physiology and behavior. researchgate.netacs.org Studies have specifically linked these molecules to the regulation of biofilm formation, motility, and cellular growth, which are critical for bacterial survival, virulence, and adaptation. nih.govacs.org

Biofilm formation, a process where bacteria adhere to surfaces and form multicellular communities, is a key phenotype modulated by 2',3'-cNMPs. nih.govcaymanchem.com Research has established a correlation where low intracellular levels of 2',3'-cNMPs are associated with increased biofilm formation. nih.gov For instance, in E. coli strains unable to produce these cyclic nucleotides due to the deletion of the rna gene (encoding RNase I), biofilm formation was observed to increase more than tenfold. nih.gov This indicates that 2',3'-cNMPs, including 2',3'-cUMP, act as inhibitors of the transition from a motile, single-cell state to a sessile, biofilm community. nih.govnih.gov

Bacterial motility, primarily driven by flagella, is another critical process influenced by 2',3'-cNMPs. nih.govdalynn.com Investigations have identified pathways controlling flagellar motility as being regulated by the intracellular pools of these cyclic nucleotides in Gram-negative bacteria. nih.govnih.gov The modulation of genes related to motility suggests that 2',3'-cNMPs play a role in the complex decision-making process that governs whether a bacterium remains motile or transitions to a sessile lifestyle, such as forming a biofilm. nih.gov

Table 2: Phenotypic Effects of 2',3'-cNMP Levels in Bacteria

Bacterial PhenotypeEffect of Increased 2',3'-cNMP LevelsRelevant Research Findings
Biofilm FormationInhibitionLow cellular levels of 2',3'-cNMPs are correlated with increased biofilm production. nih.gov
MotilityModulationPathways for flagellar motility are regulated by 2',3'-cNMPs. nih.govnih.gov
GrowthInhibition/DecreaseIncreased levels result in decreased growth rates, likely via inhibition of ribosomal translation. acs.orgacs.orgnih.gov
Stress Responses (e.g., acid tolerance)

The involvement of 2',3'-cyclic nucleotide monophosphates (2',3'-cNMPs), including 2',3'-cyclic UMP(1-), in bacterial stress responses has been a subject of increasing research. In Gram-negative bacteria such as Escherichia coli and Salmonella enterica serovar Typhimurium, these molecules are implicated in modulating various cellular processes, including responses to acid stress. nih.govasm.org Studies have shown that oligoribonucleotides possessing a 3′-terminal 2',3'-cyclic phosphate (B84403) are linked to responses to cellular stress. nih.gov The hydrolysis of these molecules appears to be a crucial factor in the acid stress response. For instance, the expression of a 2',3'-cyclic nucleotide phosphodiesterase (CNPase) enhances cell survival during acid stress, suggesting that the breakdown of 2',3'-cyclic phosphate-terminated RNA oligomers, rather than the monomeric 2',3'-cNMPs themselves, is responsible for the increased acid resistance. asm.org

In plants, while research has focused more on its adenosine (B11128) counterpart, the findings provide a model for how cyclic nucleotides participate in stress signaling. Treatment of Arabidopsis thaliana with 2',3'-cAMP was found to mimic molecular responses to various stressors, including wounding, water deprivation, and defense against bacteria. nih.govresearchgate.net This treatment leads to significant changes in the plant's transcriptome, proteome, and metabolome, upregulating genes and proteins associated with stress responses. nih.gov This supports a broader role for 2',3'-cNMPs as signaling molecules in cellular stress management across different biological kingdoms. nih.govacs.org

Table 1: Research Findings on the Role of 2',3'-Cyclic Phosphate-Containing Molecules in Stress Responses

Organism/System Molecule(s) Studied Key Research Finding Reference(s)
Escherichia coli Oligoribonucleotides with 2',3'-cyclic phosphate termini Linked to cellular responses to stress, including acid tolerance. nih.govasm.org
E. coli / S. Typhimurium 2',3'-cNMPs and their hydrolysis products Hydrolysis of 2',3'-cyclic phosphate-terminated oligomers by CNPase enhances survival under acid stress. asm.org
Arabidopsis thaliana 2',3'-cAMP Treatment mimics stress responses by upregulating genes involved in wounding, defense, and water deprivation. nih.govresearchgate.net

Roles in Immune Responses and Host-Pathogen Interactions

Bacterial Anti-Phage Immunity Signaling

A pivotal role for 2',3'-cyclic UMP(1-) (as part of the broader cUMP molecule) has been identified in bacterial defense against viral invaders known as bacteriophages. nih.govosti.gov Bacteria have evolved sophisticated immune systems, many of which rely on cyclic nucleotides as second messengers. frontiersin.org One such system, denoted Pycsar (pyrimidine cyclase system for antiphage resistance), specifically synthesizes 3',5'-cyclic UMP (cUMP) and 3',5'-cyclic CMP (cCMP) in response to a phage infection. nih.govresearchgate.net

Upon infection, specific pyrimidine (B1678525) cyclase enzymes are activated and produce these cyclic pyrimidines. nih.govresearchgate.net The newly synthesized cUMP and cCMP then act as signaling molecules, binding to and activating downstream effector proteins. nih.gov These effectors execute an antiviral response, often by inducing a form of programmed cell death known as abortive infection. researchgate.net This sacrificial mechanism kills the infected cell before the phage can complete its replication cycle, thus preventing the spread of the virus to the wider bacterial population. frontiersin.orgresearchgate.net The discovery of the Pycsar system has assigned a clear biological function to cUMP as a critical mediator of immunity signaling in bacteria. nih.govosti.gov The importance of this signaling pathway is further highlighted by the discovery that some phages have evolved "anti-Pycsar" enzymes capable of specifically degrading cUMP to subvert this host defense mechanism. nih.gov

Table 2: The Pycsar Anti-Phage Defense System

Component Description Function Reference(s)
Pyrimidine Cyclase Enzyme synthesized by the Pycsar system. Activated upon phage infection to produce cUMP and cCMP from UTP and CTP. nih.govresearchgate.net
3',5'-cUMP / 3',5'-cCMP Cyclic pyrimidine monophosphates. Act as second messengers in the immune signaling cascade. nih.govosti.gov
Effector Protein Downstream target of cUMP/cCMP. Activated by cyclic pyrimidine binding to execute an antiviral response, often leading to abortive infection. nih.govresearchgate.net
Apyc (Anti-Pycsar) Phage-encoded enzyme. Counteracts bacterial immunity by specifically degrading cUMP and other cyclic nucleotides. nih.gov

Roles in Plant Immunity

In plants, the immune system relies on the recognition of conserved molecular patterns from pathogens to initiate a defense response. heraldopenaccess.us Recent evidence suggests that cyclic nucleotides, including isomers of cUMP, play a role in this complex signaling network. Toll/interleukin-1 receptor (TIR) domains, which are components of major plant immune receptors (NLRs), have been shown to possess NADase activity that is essential for activating immune responses. researchgate.net More recently, it was discovered that some plant TIR proteins also function as 2′,3′-cAMP/cGMP synthetases, producing these noncanonical cyclic nucleotides which then contribute to activating downstream immune signaling. researchgate.net

While direct evidence for 2',3'-cUMP's role is still emerging, studies on the related molecule 2',3'-cAMP in Arabidopsis thaliana demonstrate that its application can trigger broad stress and defense responses. nih.govresearchgate.net Treatment with 2',3'-cAMP leads to the upregulation of genes involved in defense against bacteria and the accumulation of proteins associated with plant defense. nih.gov These findings point to a role for 2',3'-cyclic nucleotides as signaling molecules that help orchestrate a plant's defense against pathogens. researchgate.net They function within a complex network of phytohormones like salicylic (B10762653) acid (SA) and jasmonic acid (JA), which are critical secondary signaling molecules in plant immunity. nih.govmdpi.com

Table 3: Evidence for Cyclic Nucleotide Involvement in Plant Immunity

Finding Plant Model/System Implication for Immunity Reference(s)
TIR domains of NLR immune receptors act as 2',3'-cAMP/cGMP synthetases. General plant immunity Suggests 2',3'-cNMPs are produced as signals to activate downstream defense pathways. researchgate.net
Treatment with 2',3'-cAMP upregulates defense-related genes. Arabidopsis thaliana Shows that 2',3'-cNMPs can induce a molecular response similar to that of an actual pathogen attack. nih.govresearchgate.net
2',3'-cAMP treatment leads to accumulation of stress-related proteins. Arabidopsis thaliana Indicates that these molecules can trigger a broad defensive state in the plant at the proteome level. nih.gov

Immunostimulatory Properties of 2',3'-Cyclic Phosphate-Containing RNA Fragments

RNA fragments that terminate with a 2',3'-cyclic phosphate group, which can include those ending in UMP, are recognized by the innate immune system as endogenous danger signals. nih.govnih.gov These molecules are classified as damage-associated molecular patterns (DAMPs), which are endogenous molecules released from damaged or dying cells that trigger a non-infectious inflammatory response. nih.govwikipedia.orgnih.gov

These RNA fragments are often generated during cellular stress or viral infection through the activity of endoribonucleases like RNase L and RNase A. nih.govnih.gov Unlike typical RNA, these fragments bear a 5'-hydroxyl group and a 3'-terminal 2',3'-cyclic phosphate. nih.govresearchgate.net It has been shown that such self-RNA fragments can act as potent ligands for the cytoplasmic RNA sensor RIG-I (Retinoic acid-inducible gene I). nih.govresearchgate.net The activation of RIG-I by these fragments is dependent on the presence of the 2',3'-cyclic phosphate. nih.govnih.gov Once activated, RIG-I initiates a signaling cascade that leads to the production of type I interferons and other cytokines, establishing an antiviral state within the host. nih.gov This mechanism allows the immune system to detect cellular damage and respond defensively, even in the absence of foreign pathogen-associated molecules. nih.govresearchgate.net

Table 4: 2',3'-Cyclic Phosphate-Containing RNA Fragments as Immunostimulants

Component Role in Immune Signaling Mechanism Reference(s)
RNase L / RNase A Endoribonucleases Cleave cellular RNA during stress or infection, generating fragments with 5'-OH and 2',3'-cyclic phosphate termini. nih.govnih.gov
2',3'-cP-RNA Fragments Damage-Associated Molecular Pattern (DAMP) Act as endogenous danger signals released from damaged cells. nih.govresearchgate.net
RIG-I Cytoplasmic Pattern Recognition Receptor Binds to 2',3'-cP-RNA fragments, recognizing them as a sign of cellular distress. nih.govnih.govresearchgate.net
Type I Interferons Antiviral Cytokines Production is induced following RIG-I activation, leading to a broad antiviral state. nih.gov

Influence on RNA Metabolism and Processing

Generation of 2',3'-Cyclic Phosphate-Containing RNAs as a Hidden Transcriptome Layer

RNAs terminating in a 2',3'-cyclic phosphate (cP-RNAs) constitute a significant, yet historically overlooked, component of the cellular RNA landscape. frontiersin.orgnih.gov These molecules are referred to as a "hidden transcriptome layer" because they are invisible to standard RNA sequencing (RNA-seq) methodologies. plos.orgnih.govjefferson.edu Standard RNA-seq protocols require an RNA fragment to have a 3'-hydroxyl (3'-OH) group to allow for the ligation of a sequencing adapter. frontiersin.orgplos.org The 2',3'-cyclic phosphate structure at the 3'-end of cP-RNAs physically blocks this ligation step, preventing these molecules from being converted into cDNA and subsequently sequenced. plos.orgnih.gov

The generation of cP-RNAs is not a random process of degradation but is often the result of specific cleavage events catalyzed by a wide range of endoribonucleases. plos.orgptbioch.edu.pl These enzymes play crucial roles in RNA maturation and turnover. nih.govresearchgate.net The development of specialized techniques, such as cP-RNA-seq, has enabled the specific capture and sequencing of these molecules. jefferson.educambio.co.uk Application of these methods has revealed that cP-RNAs are abundant and diverse, originating from specific cleavage sites within tRNAs, mRNAs, and rRNAs. plos.orgjefferson.edu This discovery indicates that cP-RNAs are not merely degradation byproducts but are likely a class of non-coding RNAs with distinct physiological roles that have been largely unexplored due to methodological limitations. nih.govplos.orgjefferson.edu

Table 5: Comparison of RNA Sequencing Methods

Feature Standard RNA-Seq cP-RNA-Seq
3'-Terminus Requirement Requires a free 3'-hydroxyl (OH) group. Specifically targets a 3'-terminal 2',3'-cyclic phosphate (cP).
Adapter Ligation 3'-adapter is ligated directly to the 3'-OH end. The cP end prevents direct ligation of the 3'-adapter.
Detection of cP-RNAs No, cP-RNAs are not captured. frontiersin.orgplos.org Yes, designed exclusively to capture and sequence cP-RNAs. jefferson.edu
View of Transcriptome Provides a partial view, missing the cP-RNA layer. Unveils the "hidden" layer of the transcriptome composed of cP-RNAs. plos.orgjefferson.edu
Biological Insight Catalogs RNAs involved in known pathways. Reveals novel non-coding RNA species and regulated RNA cleavage events. plos.orgjefferson.edu

Facilitation of mRNA Degradation in Ribosome-Associated Quality Control

Ribosome-associated quality control (RQC) is a critical cellular surveillance mechanism that addresses problems arising from stalled ribosomes during protein synthesis. stanford.edu When a ribosome stalls, the associated messenger RNA (mRNA) and the partially synthesized polypeptide chain need to be degraded to prevent the accumulation of potentially toxic products. biorxiv.orgresearchgate.net The 2',3'-cyclic phosphatase Angel1 has been identified as a key, rate-limiting factor in the degradation of the faulty mRNA in human cells. biorxiv.orgresearchgate.net

Angel1's enzymatic activity, specifically its ability to act as a 2',3'-cyclic phosphatase, is essential for its function within the RQC pathway. biorxiv.orgresearchgate.net This suggests that a crucial step in the RQC-mediated decay of mRNA involves the resolution of a 2',3'-cyclic phosphate. biorxiv.orgresearchgate.net This cyclic phosphate may be generated by the endonuclease N4BP2, which is responsible for cleaving the problematic mRNA. biorxiv.orgresearchgate.net The removal of this 2',3'-cyclic phosphate by Angel1 is a necessary step for the subsequent degradation of the mRNA fragment.

Furthermore, the RQC pathway involves the cleavage of the peptidyl-tRNA by an endonuclease known as ANKZF1, which releases the incomplete polypeptide for degradation. nih.govharvard.edu This cleavage results in a tRNA with a 2',3'-cyclic phosphate at its end. nih.govharvard.edu The enzyme ELAC1 is then required to remove this cyclic phosphate, a necessary step for the re-addition of the CCA sequence by TRNT1, which allows the tRNA to be recycled for future rounds of translation. nih.govharvard.edu

Role in U6 Small Nuclear Ribonucleoprotein (snRNP) Biogenesis

The U6 small nuclear RNA (snRNA) is a vital component of the spliceosome, the molecular machinery responsible for removing introns from pre-mRNA. nih.govuni-goettingen.de The biogenesis of the U6 small nuclear ribonucleoprotein (snRNP), which is composed of U6 snRNA and associated proteins, is a complex process involving several precise modifications to the U6 snRNA molecule. nih.govuni-goettingen.de One of the distinctive features of mature U6 snRNA is the presence of a 2',3'-cyclic phosphate at its 3' terminus. nih.govashpublications.org

This 2',3'-cyclic phosphate modification is generated by the 3'→5' exoribonuclease Usb1. nih.gov Usb1 trims the 3'-terminal uridine (B1682114) residues from the initial U6 snRNA transcript, and this process culminates in the formation of the 2',3'-cyclic phosphate end. nih.gov This maturation step is critical for the proper assembly and subsequent recycling of the U6 snRNP. nih.gov

The presence of the 2',3'-cyclic phosphate at the 3' end of U6 snRNA has a direct impact on its interaction with other proteins. It enhances the binding affinity of the LSm2-8 protein complex to the U6 snRNA. nih.gov Conversely, it weakens the interaction with the La protein, which is involved in the early stages of U6 snRNA processing. nih.gov This switch in protein binding facilitates the remodeling of the RNP complex, a crucial step in the U6 snRNP biogenesis pathway. nih.gov

ComponentFunction in U6 snRNP BiogenesisReference
U6 snRNA Core component of the spliceosome, plays a central role in splicing. nih.gov
Usb1 A 3'→5' exoribonuclease that removes 3'-terminal uridines from U6 snRNA transcripts. nih.gov
2',3'-cyclic phosphate A modification at the 3' terminus of mature U6 snRNA, crucial for U6 snRNP assembly and recycling. nih.govashpublications.org
LSm2-8 proteins Bind to U6 snRNA, with enhanced affinity in the presence of the 2',3'-cyclic phosphate. nih.gov
La protein Interacts with precursor U6 snRNA; its binding is reduced by the 2',3'-cyclic phosphate modification. nih.gov

Emerging Biological Functions

Beyond its established roles in RNA processing and quality control, 2',3'-cyclic UMP(1-) and its related pyrimidine nucleotides are implicated in a range of other cellular processes, highlighting their broader significance in cell biology.

Influence on Cellular Differentiation (e.g., neuronal cells)

There is growing evidence that cyclic pyrimidine nucleotides, including cyclic UMP, can influence cellular differentiation, particularly in neuronal cells. nih.gov Studies have shown that acetoxymethyl esters of cyclic CMP and cyclic UMP can induce the differentiation of neuronal cells. nih.gov This suggests a potential role for these molecules as signaling agents in developmental processes. The administration of UMP has been shown to increase neurite branching and the levels of specific neurite proteins. elte.hu Furthermore, activation of P2Y receptors, which can be stimulated by uridine nucleotides, can promote neuronal differentiation and protein synthesis. nih.gov

Proposed Involvement in Apoptosis, Necrosis, and Embryonic Development

Programmed cell death, or apoptosis, is a fundamental process in embryonic development and tissue homeostasis. annualreviews.orgnih.govasu.edu While the primary regulators of apoptosis are well-characterized, emerging evidence suggests a potential role for cyclic pyrimidine nucleotides in modulating cell death pathways. annualreviews.org For instance, a system known as Pycsar utilizes 3',5'-cyclic UMP (a related cyclic pyrimidine) to signal the activation of bacterial effector proteins that lead to cell death as a defense mechanism against phages. annualreviews.org

Apoptosis is characterized by distinct morphological changes, including cell shrinkage and nuclear condensation, and is crucial for normal embryonic development. nih.govasu.edunih.gov Dysregulation of apoptosis can contribute to various diseases. asu.edu Necrosis, on the other hand, is a form of cell death that typically results from injury and involves cell swelling and rupture. nih.gov While the direct involvement of 2',3'-cyclic UMP(1-) in mammalian apoptosis and necrosis is still under investigation, its role in bacterial cell death pathways hints at a conserved signaling function that may extend to eukaryotes.

Cell Fate ProcessDescriptionPotential Relevance of Cyclic PyrimidinesReference
Apoptosis Programmed cell death characterized by cell shrinkage, nuclear condensation, and formation of apoptotic bodies. Essential for embryonic development.Proposed involvement in modulating cell death pathways. annualreviews.orgnih.govasu.edu
Necrosis Uncontrolled cell death typically caused by injury, leading to cell swelling and lysis.The broader context of cell death regulation where cyclic nucleotides may play a role. nih.gov
Embryonic Development The process by which an embryo forms and develops, involving extensive cell proliferation, differentiation, and apoptosis.Cyclic pyrimidines may act as signaling molecules influencing these developmental events. annualreviews.orgasu.edu

Induction of Reactive Oxygen Species (ROS) Response

Reactive oxygen species (ROS) are highly reactive molecules derived from oxygen that can have both beneficial and harmful effects within a cell. wikipedia.orgmdpi.com At low levels, ROS function as signaling molecules, but at high concentrations, they can cause oxidative damage to DNA, lipids, and proteins, leading to cell death. mdpi.comnih.gov The production of ROS is a normal byproduct of cellular metabolism, particularly from the mitochondrial respiratory chain. nih.govfrontiersin.org

Molecular Mechanisms of 2 ,3 Cyclic Ump 1 Action

Identification of Binding Proteins and Effectors

The function of any signaling molecule is defined by its ability to interact with and modulate the activity of specific proteins and effectors. Research has identified several key binding partners for 2',3'-cNMPs, including 2',3'-cyclic UMP(1-), which are crucial for their roles in translation, signal transduction, and immunity.

A significant mechanism of 2',3'-cNMP action in bacteria is the direct inhibition of protein synthesis through interaction with ribosomes. digitellinc.comnih.gov Studies utilizing affinity-based chromatography with 2',3'-cNMP-linked resins successfully captured numerous E. coli proteins, with ribosomal proteins being among the most abundant hits. digitellinc.comacs.org This finding pointed to a potential role for these cyclic nucleotides in the regulation of the cell's translation machinery. digitellinc.com

Subsequent in vitro translation assays confirmed this hypothesis, demonstrating that 2',3'-cNMPs, including 2',3'-cAMP and 2',3'-cCMP, inhibit translation at concentrations that are physiologically relevant, particularly those found in amino acid-starved cells. digitellinc.comnih.gov For instance, at a concentration of 10 mM, 2',3'-cAMP showed greater inhibition than 2',3'-cCMP, but both significantly hampered translation at higher concentrations. nih.gov The development of genetically encoded tools to elevate intracellular 2',3'-cNMP levels further substantiated these findings, as increased concentrations led to decreased growth rates in E. coli. digitellinc.comnih.gov This evidence strongly suggests a regulatory mechanism where bacteria can rapidly modulate protein synthesis and, consequently, various phenotypes by adjusting cytoplasmic 2',3'-cNMP levels. digitellinc.comnih.govacs.org

Table 1: Summary of 2',3'-cNMP Interaction with Bacterial Ribosomes

Finding Methodology Conclusion References
Identification of Ribosomal Proteins as Binders Affinity Chromatography with 2',3'-cNMP-linked resin Ribosomes are a primary target for 2',3'-cNMPs in bacteria. digitellinc.com, acs.org
Inhibition of Protein Synthesis In vitro translation assays 2',3'-cNMPs directly inhibit the process of translation. digitellinc.com, nih.gov
Reduced Bacterial Growth Genetically encoded tools to increase cellular 2',3'-cNMPs Elevated intracellular 2',3'-cNMP levels negatively impact bacterial growth rates, likely via translation inhibition. digitellinc.com, nih.gov

Beyond the ribosome, 2',3'-cyclic pyrimidine (B1678525) nucleotides have been shown to interact with canonical signaling proteins, such as cAMP-dependent protein kinase (PKA). nih.govd-nb.info PKA is a central enzyme in eukaryotic signal transduction, typically activated by 3',5'-cAMP. wikipedia.orgwikipedia.org Its activation involves cAMP binding to regulatory subunits, which then release the active catalytic subunits to phosphorylate target proteins. wikipedia.org

Using cNMP agarose (B213101) affinity chromatography, researchers identified PKA as a target protein for both cCMP and cUMP. nih.govd-nb.info These studies characterized cUMP as a low-affinity activator of the kinase. nih.govd-nb.info This interaction suggests a potential for crosstalk between the signaling pathways of canonical 3',5'-cyclic nucleotides and the less-studied pyrimidine-based cyclic nucleotides. While the physiological concentrations and conditions under which 2',3'-cUMP might significantly modulate PKA activity in vivo are still under investigation, this finding opens a new dimension in understanding the regulatory scope of cyclic nucleotides.

A critical role for cyclic pyrimidines has been uncovered in the context of bacterial defense against bacteriophages (phages). nih.govresearchgate.net Research has revealed that 3',5'-cUMP and 3',5'-cCMP function as second messengers in sophisticated anti-phage immune systems. nih.govresearchgate.net

Upon phage infection, a specific family of bacterial enzymes, termed pyrimidine cyclases, are synthesized. nih.govgenome.jp These enzymes are part of defense systems known as Pycsar (pyrimidine cyclase system for antiphage resistance). nih.govresearchgate.net The Pycsar cyclases specifically produce cUMP and cCMP, which then act as signaling molecules to activate downstream immune effector proteins. nih.govgenome.jp The activation of these effectors executes an antiviral response, which can involve mechanisms like membrane impairment or NAD+ depletion, often leading to abortive infection—a process where the infected bacterium undergoes cell death to prevent the replication and spread of the phage. researchgate.net The discovery of the Pycsar system, which is widespread in prokaryotes, firmly establishes a clear and vital biological function for cUMP as an immunity signaling molecule in the microbial world. nih.govresearchgate.net

The wide-ranging effects of 2',3'-cNMPs on bacterial physiology, including the regulation of biofilm formation, motility, and the expression of numerous genes, strongly imply the existence of specific intracellular sensor proteins that monitor and respond to their levels. acs.orgnih.govweinertlab.com While the ribosome has been identified as a major target (see 5.1.1), the diversity of responses suggests other effectors are also involved. nih.gov

The direct identification and characterization of these sensor proteins in bacteria are ongoing areas of research. weinertlab.com The lack of known protein domains that specifically bind 2',3'-cNMPs has necessitated the use of untargeted approaches, such as affinity chromatography, to identify potential candidates. nih.govacs.org A significant precedent for such sensor proteins comes from the plant kingdom, where the polyadenylate-binding protein Rbp47b in Arabidopsis thaliana was identified as the first known 2',3'-cNMP-binding effector in any organism. nih.gov This discovery supports the hypothesis that dedicated sensor proteins for 2',3'-cNMPs exist across different domains of life, and efforts continue to identify their bacterial counterparts. nih.govweinertlab.com

Structural Basis of Molecular Interactions

Understanding the three-dimensional structures of the enzymes that synthesize and recognize 2',3'-cyclic UMP(1-) is fundamental to comprehending its molecular mechanisms. X-ray crystallography and other structural biology techniques have provided crucial insights into the specificity and function of these proteins.

The synthesis and recognition of cyclic nucleotides are predicated on highly specific molecular interactions, which have been elucidated through structural studies of the involved enzymes.

Enzymes of Synthesis: Structural analysis of enzymes responsible for producing cyclic pyrimidines has revealed the basis for their substrate specificity. The crystal structure of a uridylate cyclase from a Pycsar defense system provided a molecular explanation for its selectivity for pyrimidine substrates over purines. nih.gov

Enzymes of Recognition: The proteins that bind 2',3'-cUMP and translate that binding into a cellular response are also subjects of structural investigation. While a specific structure of a protein in complex with 2',3'-cUMP is not detailed in the provided context, the principles of recognition are being uncovered through related systems. For example, in some bacterial defense systems, effector proteins contain a SAVED (SMODS-associated and fused to various effector domains) domain, which is responsible for recognizing the cyclic nucleotide signal. frontiersin.org The structure of the SAVED domain of the Cap4 effector has been shown to recognize 2'3'-cGAMP, triggering its endonuclease activity. frontiersin.org This provides a structural paradigm for how a small cyclic nucleotide can allosterically activate a larger effector protein to execute a specific function.

Table 2: Key Structural Features of Cyclic Pyrimidine-Synthesizing Enzymes

Enzyme/Family Key Structural Feature Function of Feature Reference
Pycsar Uridylate Cyclase Specific active site geometry Confers selectivity for pyrimidine substrates (e.g., UTP). nih.gov
CdnE (CD-NTase) Conserved (R/Q)xW motif Dictates pyrimidine nucleotide specificity. nih.gov
CdnE (CD-NTase) Two-domain fold (NTase and helical) Provides the scaffold for catalysis and substrate binding. nih.gov

Insights into Pyrimidine Selectivity

The interaction of cyclic nucleotides with their protein targets is a highly specific process, often discriminating between purine (B94841) and pyrimidine bases. The selectivity for or against the pyrimidine base uracil (B121893) in 2',3'-cyclic UMP(1-) is dictated by the specific architecture of the binding pocket in target proteins. Research across different protein families reveals distinct mechanisms governing this selectivity.

In the context of innate immunity, the STING (Stimulator of Interferon Genes) protein is a primary sensor of cyclic dinucleotides. While STING recognizes and binds to various purine-containing cyclic dinucleotides, such as 2',3'-cGAMP, it does not bind to the pyrimidine-containing cyclic di-UMP. aacrjournals.org This exclusion is attributed to the smaller size of the pyrimidine base, which fails to make the necessary contacts within the STING binding pocket that are achieved by the larger purine rings of guanine (B1146940) and adenine. aacrjournals.org

Conversely, some enzymes are defined by their interaction with pyrimidines. Bovine pancreatic ribonuclease A (RNase A) is a classic example. It catalyzes the cleavage of single-stranded RNA specifically at the 3'-side of pyrimidine (cytosine and uracil) residues. agscientific.com This reaction proceeds through a transphosphorylation step that generates a 2',3'-cyclic pyrimidine phosphate (B84403) intermediate, including 2',3'-cyclic UMP. agscientific.compnas.orgproteopedia.org The enzyme's active site has a specific binding pocket (the B1 site) that accommodates pyrimidine bases, facilitating this targeted cleavage. proteopedia.org

Other enzymes, such as 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase), hydrolyze 2',3'-cyclic nucleotides to their 2'-monophosphate forms. plos.orgwikipedia.org While CNPase can process both purine and pyrimidine substrates, it exhibits different kinetic properties for them. Studies have shown that the Michaelis constant (Kₘ) for 2',3'-cUMP is significantly higher than for its purine counterparts, indicating a lower affinity. oup.com This highlights a clear enzymatic distinction between purine and pyrimidine cyclic nucleotides. oup.com

Furthermore, cyclic nucleotide-binding (CNB) domains, which are found in proteins like protein kinases and ion channels, generally show a strong preference for purines. A competition binding assay for the MlotiK1 CNB domain demonstrated a binding selectivity where the purines cAMP and cGMP bind with high affinity, while the pyrimidines cCMP and cUMP bind with substantially lower affinity. nih.gov

Table 1: Pyrimidine Selectivity in Various Protein Families
Protein/Enzyme FamilyInteraction with 2',3'-cUMP or Related Pyrimidine Cyclic NucleotidesBasis of SelectivityReference
STINGDoes not bind or activateThe smaller pyrimidine base does not fit the binding pocket designed for larger purines. aacrjournals.org
RNase AGenerates 2',3'-cUMP as a reaction intermediateActive site is specific for cleaving RNA after pyrimidine residues. agscientific.comproteopedia.org
CNPaseHydrolyzes 2',3'-cUMP, but with lower affinity (higher Kₘ) than purine equivalentsEnzyme distinguishes between purine and pyrimidine substrates, showing preference for purines. oup.com
Cyclic Nucleotide-Binding (CNB) Domains (e.g., MlotiK1)Binds with very low affinity compared to purine cyclic nucleotidesBinding pocket is optimized for interactions with the larger, double-ring structure of purines. nih.gov

Downstream Molecular Pathways Activated by 2',3'-Cyclic UMP(1-)

Unlike well-established second messengers such as 3',5'-cAMP or 2',3'-cGAMP, 2',3'-cyclic UMP is primarily understood as a transient metabolic intermediate rather than a dedicated signaling molecule in mammals. nih.gov Its main pathway involves its formation during RNA degradation and its subsequent hydrolysis.

The primary pathway involving 2',3'-cyclic UMP is its role in RNA turnover. Endoribonucleases like RNase A cleave RNA after pyrimidine residues, producing fragments with a 2',3'-cyclic phosphate terminus. agscientific.comnih.gov These terminal cyclic phosphates, including 2',3'-cUMP, are then substrates for enzymes like 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase). plos.orgwikipedia.org CNPase specifically hydrolyzes the 2',3'-cyclic phosphodiester bond to yield the corresponding 2'-nucleoside monophosphate (2'-UMP). plos.orgwikipedia.org This process is a crucial step in RNA catabolism.

While a direct signaling role in mammals is not well-defined, studies in prokaryotes have identified downstream cellular processes modulated by pools of 2',3'-cNMPs. In Escherichia coli, 2',3'-cNMPs are produced through RNA degradation by RNase I, and fluctuating levels of these molecules, including 2',3'-cUMP, have been shown to regulate flagellar motility and biofilm formation. nih.gov These findings suggest the existence of specific 2',3'-cNMP-sensing proteins and downstream effector pathways in bacteria, although the precise molecular components remain to be fully identified. nih.gov Additionally, research supports a regulatory role for 2',3'-cNMPs in bacterial responses to cellular stress, such as acid tolerance. nih.gov

Table 2: Downstream Effects and Pathways of 2',3'-Cyclic UMP(1-)
SystemPathway/ProcessDescriptionReference
MammalianRNA Turnover/MetabolismGenerated as an intermediate by RNase A during RNA cleavage. It is subsequently hydrolyzed by CNPase to 2'-UMP. agscientific.complos.orgnih.gov
Bacterial (e.g., E. coli)Regulation of MotilityPools of 2',3'-cNMPs, including 2',3'-cUMP, modulate the expression of genes involved in flagellar-based motility. nih.gov
Bacterial (e.g., E. coli)Regulation of Biofilm FormationLevels of 2',3'-cNMPs influence the development of biofilms. nih.gov
Bacterial (e.g., E. coli)Stress ResponseImplicated in cellular responses to environmental stresses, such as acid tolerance. nih.gov

Regulation of 2 ,3 Cyclic Ump 1 Levels and Activity

Control by Biosynthetic Enzyme Activity

The primary mechanism for the biosynthesis of 2',3'-cyclic UMP(1-) is not de novo synthesis from precursor molecules but rather the enzymatic degradation of ribonucleic acid (RNA). nih.govnih.gov In prokaryotes like E. coli, this process is predominantly catalyzed by endoribonucleases from the RNase T2 superfamily. nih.gov

Ribonuclease I (RNase I) has been identified as the key enzyme responsible for generating 2',3'-cyclic nucleotide monophosphates (2',3'-cNMPs) in vivo. nih.govnih.gov RNase I cleaves single-stranded RNA irrespective of its base sequence, yielding oligonucleotide fragments with a 2',3'-cyclic phosphate (B84403) terminus. nih.gov Further hydrolysis of these oligoribonucleotides produces monomeric 2',3'-cNMPs, including 2',3'-cyclic UMP(1-). nih.gov Evidence supporting the role of RNase I comes from studies where experimental disruption of RNA degradation processes, such as through amino acid starvation or treatment with antibiotics like chloramphenicol, leads to increased levels of 2',3'-cNMPs, confirming their origin from RNA catabolism. nih.gov

EnzymeOrganism/SystemFunction in BiosynthesisKey Findings
Ribonuclease I (RNase I) Escherichia coliCatalyzes the degradation of cytoplasmic RNA to produce 2',3'-cyclic nucleotide monophosphates, including 2',3'-cyclic UMP(1-). nih.govnih.govIdentified as the primary enzyme for 2',3'-cNMP generation in E. coli. nih.gov Its activity links RNA turnover directly to the intracellular pool of these cyclic nucleotides. nih.gov

Control by Degradative Enzyme Activity

The removal and inactivation of 2',3'-cyclic UMP(1-) are accomplished by specific phosphodiesterases (PDEs) that hydrolyze the 2',3'-cyclic phosphodiester bond. This degradative step is essential for terminating the signaling roles of the molecule and recycling its components. The hydrolysis of 2',3'-cyclic UMP typically yields 3'-uridine monophosphate (3'-UMP) as the predominant product. psu.edunih.gov

In E. coli, a periplasmic enzyme known as 2':3'-cyclic phosphodiesterase , encoded by the cpdB gene, is responsible for this activity. psu.edu This enzyme hydrolyzes 2',3'-cyclic nucleotides to their corresponding 3'-monophosphates. psu.edu Studies have also characterized other phosphodiesterases with the ability to hydrolyze a range of cyclic nucleotides. For instance, a cyclic CMP phosphodiesterase has been shown to be a multifunctional enzyme capable of hydrolyzing both pyrimidine (B1678525) and purine (B94841) 2',3'-cyclic nucleotides. nih.gov When acting on 2',3'-cyclic UMP, this enzyme primarily produces 3'-UMP. nih.gov It is also noteworthy that RNase I, the biosynthetic enzyme, can itself perform a second, slower catalytic step to hydrolyze the 2',3'-cyclic product to the 3'-NMP. nih.gov

EnzymeOrganism/SystemFunction in DegradationProducts
2':3'-Cyclic Phosphodiesterase (CpdB) Escherichia coliHydrolyzes the 2',3'-cyclic phosphodiester bond of periplasmic 2',3'-cNMPs. psu.edu3'-UMP. psu.edu
Cyclic CMP Phosphodiesterase Mammalian TissuesHydrolyzes a broad range of 2',3'- and 3',5'-cyclic nucleotides, including 2',3'-cyclic UMP. nih.govPredominantly 3'-UMP. nih.gov
Ribonuclease I (RNase I) Escherichia coliExhibits a slow secondary activity, hydrolyzing the 2',3'-cyclic phosphate product it generates. nih.gov3'-NMPs. nih.gov

Allosteric Regulation of Enzymes Associated with UMP Metabolism

Carbamoyl (B1232498) Phosphate Synthetase (CPSase) , which catalyzes an early committed step in pyrimidine biosynthesis, is a major site of allosteric control. In E. coli, CPSase is feedback-inhibited by UMP and UTP. cwru.edu Conversely, it is activated by ornithine and phosphoribosyl pyrophosphate (PRPP). cwru.eduannualreviews.org Interestingly, chemical modification of the ribose moiety of UMP can convert it from an allosteric inhibitor to a potent activator of CPSase, highlighting the specificity of the regulatory site. nih.gov

Aspartate Transcarbamoylase (ATCase) , another critical enzyme in the pathway, is allosterically inhibited by the downstream pyrimidine nucleotides UTP and CTP, and activated by the purine nucleotide ATP. cwru.edu This cross-pathway regulation helps balance the cellular pools of purines and pyrimidines.

Further down the pathway, UMP Kinase (UMPK) , which phosphorylates UMP to UDP, is also subject to allosteric regulation that can differ between organisms. researchgate.net Generally, UMPK is activated by GTP and inhibited by UTP. This regulation ensures that the phosphorylation of UMP proceeds only when there is a sufficient supply of guanine (B1146940) nucleotides and is halted when UTP levels are high. researchgate.net

EnzymeAllosteric ActivatorsAllosteric InhibitorsRegulatory Role
Carbamoyl Phosphate Synthetase (CPSase) Ornithine, Phosphoribosyl pyrophosphate (PRPP). cwru.eduannualreviews.orgUMP, UTP. cwru.eduControls the initial flux into the de novo pyrimidine synthesis pathway through feedback inhibition. cwru.edu
Aspartate Transcarbamoylase (ATCase) ATP. cwru.eduUTP, CTP. cwru.eduBalances purine and pyrimidine pools by sensing levels of both nucleotide types. cwru.edu
UMP Kinase (UMPK) GTP. researchgate.netUTP. researchgate.netRegulates the conversion of UMP to UDP, controlling the entry of uridine (B1682114) nucleotides into high-energy phosphate forms and subsequent conversion to CTP. researchgate.net
CTP Synthetase N/ACTP. creative-proteomics.comControls the final step in the main pyrimidine pathway via direct feedback inhibition by its product. creative-proteomics.com

Advanced Research Methodologies for 2 ,3 Cyclic Ump 1 Studies

Quantification and Detection Techniques

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) stands as a cornerstone for the analysis of cyclic nucleotides, including 2',3'-cyclic UMP(1-). This technique offers high sensitivity, specificity, and the capability for high-throughput analysis, making it invaluable for both research and potential clinical applications. nih.gov The use of HPLC-MS/MS allows for the simultaneous quantification of multiple cyclic nucleotide monophosphates (cNMPs) in complex biological matrices such as cells, tissues, and bodily fluids. nih.govnih.govresearchgate.net

The development of sensitive and quantitative HPLC-MS/MS methods has been crucial for re-evaluating the role of cyclic pyrimidine (B1678525) nucleotides like 2',3'-cUMP. nih.gov These methods address challenges such as matrix effects from biological samples and achieve clear separation of structurally similar cyclic nucleotides. nih.gov Optimization of the LC-MS/MS system, including the choice of a suitable column like a reverse-phase C18 column and the use of positive electrospray ionization (ESI) with a formic acid buffer, enhances the protonation and subsequent detection of cNMP species. nih.gov Such methods have enabled the detection of cUMP in various cultured cell types and human urine, revealing that its concentration is linked to the cell's proliferation status. nih.gov

Methodological approaches often involve hydrophilic interaction liquid chromatography (HILIC) for the effective retention and separation of polar analytes like adenosine (B11128) nucleotides and their metabolites. nih.gov The validation of these methods typically includes assessments of linearity, accuracy, precision, matrix effects, and carryover to ensure reliable quantification. nih.govturkjps.org For instance, a developed LC-MS/MS method for urinary dopamine (B1211576) demonstrated high specificity and a wide dynamic range for quantification. turkjps.org Similarly, methods for quantifying cyclic AMP (cAMP) and cyclic GMP (cGMP) have achieved detection limits in the picomolar to nanomolar range, showcasing the high sensitivity of the technique. researchgate.netresearchgate.net

Table 1: Key Parameters in HPLC-MS/MS Method Development for Nucleotide Analysis

Parameter Description Common Approaches
Chromatographic Separation Separation of analytes from the sample matrix and from each other. Reverse-phase chromatography (e.g., C18 columns), Hydrophilic Interaction Liquid Chromatography (HILIC). nih.govnih.gov
Ionization Source Generation of ions from the analyte molecules. Electrospray Ionization (ESI), often in positive ion mode for cNMPs. nih.gov
Mass Analyzer Separation of ions based on their mass-to-charge ratio. Triple quadrupole (QqQ) mass spectrometers are commonly used for quantitative analysis. researchgate.net
Detection Mode Monitoring of specific precursor-to-product ion transitions. Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) for high specificity and sensitivity. turkjps.orgmdpi.com
Internal Standards A compound added to samples to correct for variability in extraction and analysis. Stable isotope-labeled analogs of the analyte are often used. nih.gov

A key advantage of MS/MS is the ability to perform fragmentation analysis, which provides structural information and enhances the certainty of compound identification. nih.gov Unequivocal detection of cNMPs is achieved by determining the accurate mass of the intact molecule (precursor ion) and its specific fragment ions (product ions). nih.gov This process, often performed using Collision-Induced Dissociation (CID), allows for the differentiation of isomers, such as the 2',3'- and 3',5'-cyclic forms of nucleotides. nih.govacs.org

The fragmentation patterns are characteristic for each compound. For example, in the analysis of cyclic AMP (cAMP) isomers, different collision energies can be applied to induce specific fragmentation. At a collision energy of 18 V, 2',3'-cAMP substantially fragments to a 136 m/z ion, while the parent ion of 3',5'-cAMP remains the most abundant. nih.gov This differential fragmentation is critical for distinguishing between the two isomers in a biological sample. nih.gov The selection of the most intense and specific precursor-product ion transitions for Multiple Reaction Monitoring (MRM) is a crucial step in method development to achieve the best signal-to-noise ratio. mdpi.com High-resolution mass spectrometry can further increase confidence in identification by providing highly accurate mass measurements of both precursor and fragment ions. spectroscopyonline.com

Table 2: Example of Fragment Ion Analysis for cAMP Isomers

Analyte Precursor Ion (m/z) Collision Energy Major Fragment Ion (m/z) Reference
2',3'-cAMP 330 18 V 136 nih.gov
3',5'-cAMP 330 18 V 330 (parent ion) nih.gov
2',3'-cAMP 330 23 V 136 nih.gov
3',5'-cAMP 330 23 V 136 nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphate (B84403) Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for studying the structure and reaction pathways of organophosphorus compounds, including nucleotides like 2',3'-cUMP. tandfonline.commdpi.com It provides detailed information about the chemical environment of phosphorus atoms, allowing for the characterization of phosphate linkages.

In studies of sugar nucleotide stability, ³¹P NMR can track the degradation of reactants and the formation of products over time. For instance, in the alkaline degradation of ribose 5-phosphate, ³¹P NMR showed the disappearance of the starting material and the appearance of free phosphate. tandfonline.com While the expected 2',3'-cyclic phosphate intermediate was not directly observed in one study under specific alkaline conditions, NMR is theoretically capable of detecting such species, which typically show signals in the 14–16 ppm range. tandfonline.com The technique is also used to quantify the yields of various phosphorylated products in prebiotic synthesis reactions, where it successfully identified and quantified 2',3'-cyclic AMP. mdpi.com For these analyses, samples are typically prepared in a deuterated solvent like D₂O, and spectra are recorded with parameters optimized for ³¹P detection. tandfonline.commdpi.com

Radiometric Assays for Enzymatic Activity

Radiometric assays are a classic and highly sensitive method for measuring enzyme activity. creative-enzymes.com These assays rely on the use of a radioactively labeled substrate and the subsequent measurement of the radioactivity in the product after its separation from the unreacted substrate. creative-enzymes.com This technique is particularly useful for determining the activity of enzymes involved in the metabolism of 2',3'-cUMP, such as phosphodiesterases (PDEs) and cyclases.

The key requirements for a successful radiometric assay are the availability of a suitable radiolabeled substrate with a known specific activity and a simple, rapid method for separating the substrate from the product. creative-enzymes.com For example, the activity of adenylyl cyclase toxins, which also exhibit uridylyl cyclase activity, has been assessed using radiometric assays. nih.gov One of the major advantages of radiometric assays is their high sensitivity, which allows for the measurement of enzyme activity even in crude extracts that may be highly colored or contain high concentrations of the non-radioactive product. creative-enzymes.com Various separation techniques can be employed, including selective precipitation of the phosphorylated product. researchgate.net

Fluorescence-Based Assays using N'-Methylanthraniloyl (MANT)-Labeled Nucleotides

Fluorescence-based assays offer a powerful, real-time alternative to other methods for studying nucleotide-protein interactions and enzymatic activity. nih.govplos.org These assays often utilize nucleotides labeled with the N'-methylanthraniloyl (MANT) fluorophore. The MANT group is relatively small and, when attached to the ribose of a nucleotide, generally has a minimal effect on its interaction with enzymes. nih.govinterchim.fr

The fluorescence of MANT-labeled nucleotides is sensitive to the local environment, typically showing an increase in fluorescence intensity upon binding to a protein or upon enzymatic modification. nih.govplos.org This change in fluorescence can be monitored in real-time to determine the kinetics of nucleotide binding, dissociation, and hydrolysis. nih.gov MANT-labeled versions of various cyclic nucleotides, including MANT-cUMP, have been synthesized and used to study the substrate specificity of human PDEs. plos.org These fluorescent analogs have been shown to be substrates for several PDEs, and their hydrolysis leads to a significant change in fluorescence, allowing for a direct and continuous quantitative assay. plos.org This method is more accessible than HPLC-MS/MS and is suitable for inhibitor studies. plos.org

Functional Characterization Techniques

The functional roles of 2',3'-cyclic UMP(1-) are investigated through a variety of advanced research methodologies. These techniques allow for the elucidation of the molecule's influence on cellular processes, its interactions with proteins, and its enzymatic regulation.

Gene Ontology (GO) Analysis

Gene Ontology (GO) analysis is a bioinformatics tool used to categorize and understand the functional roles of genes and proteins in a systematic way. soybase.org This method classifies gene products into three main domains: biological process, cellular component, and molecular function. soybase.org In the context of 2',3'-cyclic UMP(1-), GO analysis helps to identify the cellular pathways and processes that are modulated by this cyclic nucleotide.

For instance, studies in Escherichia coli and Salmonella Typhimurium have utilized GO analysis to categorize genes that are differentially expressed in response to altered levels of 2',3'-cyclic nucleotide monophosphates (2',3'-cNMPs). asm.org This approach has revealed that 2',3'-cNMPs are linked to the regulation of genes involved in a wide array of cellular functions, including biofilm formation, motility, and various stress responses. asm.org The GO term "nucleotide metabolic process" (GO:0009117) broadly encompasses the chemical reactions and pathways involving nucleotides like 2',3'-cyclic UMP(1-). jax.org

By analyzing the enrichment of specific GO terms within the set of affected genes, researchers can infer the biological significance of 2',3'-cyclic UMP(1-) signaling. For example, enrichment of terms related to cell adhesion or locomotion would suggest a role for this molecule in these respective processes.

Physiological and Phenotypic Assays

Physiological and phenotypic assays are crucial for understanding the tangible effects of 2',3'-cyclic UMP(1-) on an organism. These experiments often involve manipulating the intracellular concentration of the cyclic nucleotide and observing the resulting changes in the organism's characteristics or behaviors.

In bacterial studies, the expression of a 2',3'-cyclic nucleotide phosphodiesterase (CNPase), an enzyme that degrades 2',3'-cNMPs, has been used to explore how varying levels of these molecules affect cellular phenotypes. asm.org Such assays have demonstrated a link between 2',3'-cNMP levels and bacterial phenotypes such as biofilm formation, motility, and growth. nih.gov For example, alterations in the cellular pool of 2',3'-cNMPs have been shown to modulate biofilm formation in E. coli. asm.org

To further probe these phenotypic changes, researchers have synthesized cell-permeable analogs of 2',3'-cNMPs. asm.org These modified molecules can enter cells more easily, allowing for more direct investigation of their effects. The use of these analogs has provided further evidence for the role of 2',3'-cNMPs in regulating various cellular processes in bacteria. asm.org

Affinity Purification and Pull-Down Strategies for Binding Proteins

Identifying the proteins that specifically interact with 2',3'-cyclic UMP(1-) is key to understanding its mechanism of action. Affinity purification and pull-down assays are powerful techniques for this purpose. thermofisher.com These methods rely on the specific binding interaction between a "bait" molecule (in this case, a modified form of 2',3'-cyclic UMP) and its "prey" (the binding proteins). bio-rad.com

A common approach involves immobilizing a derivative of the cyclic nucleotide, such as biotinylated-c-di-GMP, onto a solid support like agarose (B213101) or magnetic beads. nih.gov A cell lysate is then passed over this support. thermofisher.com Proteins that bind to the immobilized nucleotide are captured, while non-binding proteins are washed away. thermofisher.combio-rad.com The bound proteins can then be eluted and identified using techniques like mass spectrometry. plos.org

This strategy has been successfully employed to identify binding proteins for other cyclic nucleotides, such as c-di-GMP and c-di-AMP. plos.org For example, a pull-down assay using biotinylated-c-di-GMP followed by immunoblot analysis can be used to confirm a direct interaction between the cyclic nucleotide and a specific protein of interest. nih.gov Competitive binding assays, where other non-labeled nucleotides are added, can be used to assess the specificity of the interaction. nih.govresearchgate.net

In Vitro Enzymatic Activity and Kinetic Studies

In vitro enzymatic activity and kinetic studies are essential for characterizing the enzymes that synthesize and degrade 2',3'-cyclic UMP(1-). These studies provide detailed information about reaction rates, substrate specificity, and the influence of various factors on enzyme activity.

Kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) are determined by measuring the rate of the enzymatic reaction at different substrate concentrations. For example, kinetic studies on ribonucleases (RNases) from bovine seminal vesicles have used 2',3'-cyclic UMP as a substrate to determine these parameters at various pH levels. oup.com These studies have provided insights into the active sites of these enzymes. oup.com

The specificity of enzymes is also investigated using a range of potential substrates. For instance, the relative rates of hydrolysis of different 2',3'-cyclic nucleotides (like cyclic CMP, UMP, GMP, and AMP) by a multifunctional phosphodiesterase have been compared to understand its substrate preference. researcher.life Such analyses have suggested that a single catalytic site may be involved in the hydrolysis of both pyrimidine and purine (B94841) cyclic nucleotides. researcher.life

EnzymeSubstrateKinetic ParameterFindingSource
RNase Vs1cyclic UMPpKm and log VmaxEstimated pKa's of dissociable groups in the free enzyme to be 6.0 and 4.0. oup.com
RNase Vs2cyclic UMPpKm and log VmaxEstimated pKa's of dissociable groups in the free enzyme to be 6.0–6.25 and 4.25. oup.com
Brush-border membrane enzyme (rat jejunum)3'-UMPKm58 +/- 3 µM nih.gov
Brush-border membrane enzyme (rat jejunum)5'-UMPKm108 +/- µM nih.gov
Methanothermus fervidus cDPGS (recombinant)2,3-diphosphoglycerateKM1.52 mM frontiersin.orgnih.gov
Methanothermus fervidus cDPGS (recombinant)ATPKM0.55 mM frontiersin.orgnih.gov

Structural Biology Approaches

Structural biology techniques provide a three-dimensional view of molecules, offering profound insights into their function and interactions. For 2',3'-cyclic UMP(1-), these methods are crucial for understanding how it is recognized by enzymes and other binding proteins.

X-ray Crystallography of Associated Enzymes and Binding Proteins

X-ray crystallography is a primary technique used to determine the atomic and molecular structure of proteins and other biological macromolecules. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a crystal of the molecule of interest, scientists can generate a detailed three-dimensional model of its structure. wikipedia.orgglycoforum.gr.jp

In the study of 2',3'-cyclic UMP(1-), X-ray crystallography has been instrumental in revealing the structural basis of its synthesis and recognition. For example, the crystal structure of a uridylate cyclase from Burkholderia cepacia has been determined, providing a molecular explanation for its selectivity for pyrimidine substrates in the synthesis of cyclic pyrimidines like cUMP. nih.govresearchgate.net

Furthermore, the structures of cGAS/DncV-like nucleotidyltransferases (CD-NTases) that synthesize cyclic di-pyrimidines have been solved in their apo (unbound), substrate-bound, and intermediate-bound states. nih.gov These structures have identified a conserved motif that controls pyrimidine specificity and have elucidated the synthetic pathway for 2',3'-cyclic di-UMP. nih.gov The structural data reveals how the enzyme preferentially binds uracil (B121893) over cytosine, explaining its product specificity. nih.gov Such detailed structural information is invaluable for understanding the fundamental molecular mechanisms governing the roles of 2',3'-cyclic UMP(1-) in biological systems. mdpi.com

ProteinOrganismSignificanceSource
Uridylate cyclaseBurkholderia cepacia LK29Revealed the molecular mechanism for selectivity of pyrimidine substrates. nih.govresearchgate.net
cGAS/DncV-like nucleotidyltransferases (CD-NTases), Clade E (CdnE)BacterialDetermined the high-resolution structures in apo, substrate-, and intermediate-bound states, identifying a conserved motif for pyrimidine specificity and elucidating the synthetic pathway for 2',3'-cyclic di-UMP. nih.gov

Synthetic Biology and Chemical Synthesis Approaches

The study of 2',3'-cyclic UMP(1-) and its role in broader biological systems has been significantly advanced by innovative methodologies in synthetic biology and chemical synthesis. These approaches enable the controlled production of RNA molecules with specific termini and the creation of molecular analogues to probe and manipulate biological pathways.

Production of 2',3'-Cyclic Phosphate-Functionalized RNA

The generation of RNA molecules terminating in a 2',3'-cyclic phosphate is crucial for investigating a variety of biological processes, including tRNA splicing, ribozyme catalysis, and RNA repair. researchgate.netnih.gov Several methods have been developed to produce these specialized RNA molecules, each with distinct mechanisms and applications.

Enzymatic and Ribozyme-Mediated Cleavage:

A primary route to obtaining RNA with a 2',3'-cyclic phosphate terminus is through the cleavage of a larger RNA molecule by specific enzymes. Many endoribonucleases, such as RNase A and RNase T1, naturally produce 2',3'-cyclic phosphate-terminated fragments as part of their reaction mechanism. nih.govptbioch.edu.pl This process involves a transesterification reaction where the 2'-hydroxyl group attacks the adjacent phosphodiester bond, resulting in a cyclic phosphate and a new 5'-hydroxyl terminus on the downstream fragment. oup.com

Self-cleaving ribozymes, including the hammerhead, hairpin, and hepatitis delta virus (HDV)-like ribozymes, also catalyze their own cleavage to produce a 5'-hydroxyl group and a 2',3'-cyclic phosphate. oup.commdpi.com These ribozymes can be engineered into RNA transcripts to ensure the production of RNA with homogeneous ends. mdpi.com The cleavage reaction for most ribozymes is dependent on the presence of divalent metal ions, such as Mg2+. oup.commdpi.com

Another class of enzymes, the RNA 3'-terminal phosphate cyclases (like RtcA), can generate a 2',3'-cyclic phosphate by acting on an RNA molecule that already possesses a 3'-monophosphate end. ptbioch.edu.pl This reaction is ATP-dependent and provides an alternative pathway for the formation of these cyclic termini. ptbioch.edu.pl

Deoxyribozyme-Catalyzed Cleavage:

A more recent and versatile method involves the use of deoxyribozymes, which are DNA enzymes, to cleave RNA substrates at specific sites. nih.gov This technique offers high specificity and can be performed under conditions that minimize non-specific degradation of the target RNA. researchgate.netnih.gov For instance, the 10-23 deoxyribozyme is widely used to prepare RNA substrates with a 2',3'-cyclic phosphate. nih.gov A significant advantage of this method is the ability to conduct the cleavage in frozen solutions, which allows for the use of very low concentrations of divalent metal ions, thereby reducing RNA hydrolysis. researchgate.netnih.gov This approach is particularly useful for producing RNA functionalized with sensitive groups like fluorophores. researchgate.net

Table 1: Comparison of Methods for Producing 2',3'-Cyclic Phosphate-Functionalized RNA

Method Catalyst Mechanism Key Requirements Advantages
Enzymatic Cleavage Ribonucleases (e.g., RNase A, T1) Transesterification Specific recognition sequence Biologically relevant method
Ribozyme-Mediated Cleavage Hammerhead, Hairpin, HDV-like ribozymes Self-cleavage via transesterification Divalent metal ions (e.g., Mg2+) Produces homogeneous ends; can be integrated into transcripts
RNA 3'-Terminal Phosphate Cyclase RtcA ATP-dependent cyclization of 3'-phosphate ATP, Mg2+ Acts on pre-existing 3'-phosphate ends
Deoxyribozyme-Catalyzed Cleavage DNA enzymes (e.g., 10-23 deoxyribozyme) Site-specific RNA cleavage Divalent metal ions (e.g., Mg2+, Zn2+) High specificity; avoids non-specific degradation; works in frozen solutions

Synthesis of Analogues for Functional Studies

To investigate the functional roles of 2',3'-cyclic UMP(1-) and related molecules, researchers synthesize a variety of analogues with modified structures. These analogues serve as powerful tools to study enzyme mechanisms, probe signaling pathways, and develop potential therapeutic agents.

Phosphorothioate (B77711) and Selenoate Analogues:

A common modification involves the substitution of one of the non-bridging oxygen atoms in the phosphate group with a sulfur (phosphorothioate) or selenium (selenoate) atom. nih.govresearchgate.net These phosphorothioate and phosphorothioate/phosphate chimeric oligouridylates are valuable for several reasons. nih.gov The introduction of a chiral center at the phosphorus atom allows for the study of the stereochemical requirements of enzymes that interact with the cyclic phosphate. nih.govresearchgate.net Furthermore, these modifications can increase the nuclease resistance of oligonucleotides, which is a desirable property for antisense reagents and other therapeutic applications. nih.govgoogle.com The synthesis of these analogues can be achieved using solid-phase methods employing building blocks like oxazaphospholidine monomers to control the stereochemistry of the resulting linkage. nih.govrsc.org

Base and Sugar Modifications:

Analogues with modifications to the uracil base or the ribose sugar are also synthesized to explore structure-activity relationships. For example, 2'-O-alkyl pyrimidine ribonucleosides have been synthesized on a large scale to be incorporated into oligonucleotides. researchgate.net These modifications can influence the binding affinity and biological activity of the resulting molecule. The synthesis of analogues of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) has been achieved by reacting a ribonucleoside 2',3'-cyclic phosphate 5'-phosphate with triethylamine-N-sulfonic acid, followed by enzymatic hydrolysis to yield the desired product. google.com Such analogues are instrumental in elucidating sulfate (B86663) transfer mechanisms. google.com

Chemical synthesis strategies, often employing solid-phase techniques with phosphoramidite (B1245037) chemistry, provide a versatile platform for creating a wide array of 2',3'-cyclic UMP(1-) analogues. google.com These synthetic molecules are indispensable for detailed functional studies that would not be possible with the natural compound alone.

Table 2: Examples of Synthesized 2',3'-Cyclic UMP(1-) Analogues and Their Applications

Analogue Type Modification Synthetic Approach Application in Functional Studies
Phosphorothioate Analogue Substitution of a non-bridging oxygen with sulfur Solid-phase synthesis using oxazaphospholidine monomers Studying enzyme stereoselectivity; increasing nuclease resistance for therapeutic use nih.govresearchgate.net
Selenoate Analogue Substitution of a non-bridging oxygen with selenium Similar to phosphorothioate synthesis Mechanistic studies of enzymatic reactions
2'-O-Alkyl Analogue Alkyl group attached to the 2'-hydroxyl of the ribose Multi-step chemical synthesis Investigating the influence of sugar conformation on biological activity and binding researchgate.net
PAPS Analogues Modifications on the adenosine base of a related cyclic phosphate Chemical synthesis followed by enzymatic hydrolysis Elucidating sulfate transfer mechanisms google.com
Phosphorothioate/Phosphate Chimeras Oligonucleotides containing both phosphorothioate and standard phosphate linkages Stereoselective solid-phase synthesis Evaluating biophysical and biochemical properties, such as hybridization ability and nuclease resistance nih.gov

Evolutionary Conservation and Comparative Biology of 2 ,3 Cyclic Ump 1

Occurrence Across Domains of Life (Prokaryotes and Eukaryotes)

2',3'-cyclic UMP(1-) and other 2',3'-cNMPs are not confined to a single branch of the evolutionary tree; their presence has been confirmed across all three domains of life: Bacteria, Archaea, and Eukarya. nih.govoup.com This widespread distribution suggests an ancient origin and a fundamental role in cellular physiology.

In Prokaryotes , 2',3'-cNMPs, including 2',3'-cUMP, have been identified in various bacterial species. For instance, 2',3'-cCMP and 2',3'-cUMP were detected in Pseudomonas fluorescens, while a full suite of 2',3'-cNMPs (A, G, C, and U) were found in Escherichia coli. nih.gov In E. coli, these molecules are known to be produced via RNA degradation catalyzed by RNase I and have been implicated in the regulation of processes like biofilm formation. nih.gov

In the domain of Archaea , mass spectrometry analysis of cell extracts from Haloferax volcanii and Sulfolobus acidocaldarius has also identified the presence of 2',3'-cUMP, along with its purine (B94841) and cytidine (B196190) counterparts. nih.govoup.com Notably, the concentration of 2',3'-cNMPs in H. volcanii was found to be significantly higher—approximately 30 times—than their 3',5'-isomers, underscoring their potential importance in archaeal biology. nih.govoup.com In both archaeal species studied, the levels of 2',3'-cUMP were comparatively lower than the other 2',3'-cNMPs, which may suggest differences in stability or metabolic flux. oup.com

In Eukaryotes , 2',3'-cNMPs are recognized as products of RNA cleavage and have been detected in plants and mammalian tissues. oup.comresearchgate.net Their generation is often a result of either trans-phosphorylation or the activity of RNA cyclases. nih.gov The involvement of these molecules in fundamental processes, such as the maturation of U6 snRNA in humans, highlights their integration into core eukaryotic molecular biology. nih.govoup.comosti.gov

Table 1: Documented Occurrence of 2',3'-cNMPs Across Different Organisms

Domain Organism 2',3'-cNMPs Detected Reference
Bacteria Escherichia coli 2',3'-cAMP, 2',3'-cGMP, 2',3'-cCMP, 2',3'-cUMP nih.gov
Pseudomonas fluorescens 2',3'-cCMP, 2',3'-cUMP nih.gov
Staphylococcus aureus 2',3'-cAMP nih.gov
Archaea Haloferax volcanii 2',3'-cAMP, 2',3'-cGMP, 2',3'-cCMP, 2',3'-cUMP nih.govoup.com
Sulfolobus acidocaldarius 2',3'-cAMP, 2',3'-cGMP, 2',3'-cCMP, 2',3'-cUMP nih.govoup.com
Eukarya Homo sapiens (Humans) Generation of 2',3'-cyclic phosphate (B84403) termini on RNA nih.govoup.comnih.gov
Saccharomyces cerevisiae (Yeast) Generation and hydrolysis of 2',3'-cyclic phosphate termini nih.govoup.comnih.gov
Plants / Mammals General detection of 2',3'-cNMPs researchgate.net

Divergence of Enzymatic Activities (e.g., Usb1 orthologs)

The evolutionary trajectory of 2',3'-cyclic UMP(1-) and its related compounds is clearly illustrated by the functional divergence of enzymes that metabolize them. The Usb1 family of 3'-5' exoribonucleases provides a compelling case study. oup.com Usb1 is crucial for the 3'-end maturation of U6 small nuclear RNA (snRNA), a key component of the spliceosome in eukaryotes. oup.comresearchgate.net

In humans, the Usb1 ortholog (HsUsb1) processes the 3' end of U6 snRNA, leaving a terminal 2',3'-cyclic phosphate. oup.comnih.govresearchgate.net This cyclic terminus is a critical recognition signal for the Lsm2-8 protein complex, which is essential for the subsequent assembly of the U6 snRNP. nih.govoup.com

Conversely, the Usb1 ortholog in the yeast Saccharomyces cerevisiae (ScUsb1) exhibits a dual function. nih.govnih.gov Like its human counterpart, it acts as an exoribonuclease to generate the 2',3'-cyclic phosphate. However, it possesses an additional 2',3'-cyclic phosphodiesterase (CPDase) activity that hydrolyzes the cyclic bond to yield a terminal 3'-phosphate. nih.govoup.comnih.gov This additional step prevents overprocessing of the U6 RNA. nih.govnih.gov

This enzymatic divergence is not limited to humans and budding yeast. Studies on the Usb1 ortholog from another yeast, Kluyveromyces marxianus, which shares limited sequence identity with the human and S. cerevisiae enzymes, also revealed CPDase activity. nih.govoup.comosti.gov Structural and functional analyses indicate that the evolution of this CPDase activity is linked to a conserved loop structure present in yeast orthologs that creates a specific binding site for the penultimate nucleotide, facilitating the hydrolysis of the cyclic phosphate. nih.govosti.govresearchgate.net This structural feature is absent in the human enzyme, providing a molecular basis for the observed divergence in catalytic activity. nih.gov

Table 2: Comparison of Usb1 Ortholog Activities

Organism Enzyme Primary Activity Final U6 snRNA 3' Terminus Key Feature Reference
Homo sapiens HsUsb1 3'-5' Exoribonuclease 2',3'-cyclic phosphate Lacks CPDase activity. nih.govnih.gov nih.govoup.comnih.gov
Saccharomyces cerevisiae ScUsb1 Exoribonuclease & 2',3'-CPDase 3'-phosphate Possesses dual activity. nih.govnih.gov nih.govoup.comnih.gov
Kluyveromyces marxianus KmUsb1 Exoribonuclease & 2',3'-CPDase 3'-phosphate CPDase activity linked to a conserved loop. nih.govosti.gov nih.govoup.comresearchgate.net

Conservation of General Cyclic Nucleotide Signaling Pathways

Cyclic nucleotide signaling is an evolutionarily ancient and conserved mechanism for intracellular communication. mdpi.com These pathways allow organisms to respond to a vast array of external and internal signals. nih.gov While much of the research has centered on 3',5'-cAMP and 3',5'-cGMP, it is clear that 2',3'-cNMPs like 2',3'-cUMP are part of this broader, conserved signaling paradigm. nih.govwikipedia.org

The core components of these signaling cascades, such as cyclases that synthesize the messengers, phosphodiesterases (PDEs) that degrade them, and effector proteins (like kinases) that propagate the signal, are found across diverse life forms, from bacteria to mammals. oup.comasm.org For example, PDEs, which control the duration and amplitude of cyclic nucleotide signals, are relatively conserved, although inhibitors of mammalian PDEs may not be effective on their protozoan counterparts. oup.com

The conservation of these pathways is also evident in how they are utilized. In many organisms, cyclic nucleotide signaling is integral to stress responses. nih.gov In the eukaryotic pathogen Toxoplasma gondii, both cGMP and cAMP signaling pathways are implicated in the stress-induced differentiation from the tachyzoite to the bradyzoite stage. nih.gov Similarly, in bacteria, cyclic nucleotides regulate fundamental processes like metabolism, motility, and biofilm formation in response to environmental cues. nih.govwikipedia.org The recent discovery that 3',5'-cCMP and 3',5'-cUMP function as second messengers in bacterial immunity against viruses further demonstrates the conserved principle of using cyclic nucleotides for critical signaling, even if the specific molecule and effector system are adapted. nih.govresearchgate.net

While the specific receptors and downstream effectors for 2',3'-cUMP are still being actively investigated, its widespread occurrence and the conserved nature of cyclic nucleotide signaling strongly suggest its integration into these ancient and indispensable cellular communication networks.

Future Research Directions and Unresolved Questions in 2 ,3 Cyclic Ump 1 Biology

Elucidation of Novel Biosynthetic and Degradative Pathways

A primary challenge in the field is the complete characterization of the biosynthetic and degradative pathways for 2',3'-cUMP(1-). In bacteria like Escherichia coli, 2',3'-cNMPs are known to be generated from the degradation of RNA by enzymes such as RNase I. nih.govnih.govnih.gov In eukaryotes, their formation is linked to RNA cyclase activity or trans-phosphorylation events. oup.com However, the existence and identity of dedicated synthetases, akin to the adenylyl and guanylyl cyclases that produce the canonical 3',5'-cNMPs, are still largely unknown, particularly for pyrimidine-based cyclic nucleotides like cUMP. nih.govmicrobialcell.com

Future research must focus on identifying and characterizing novel enzymes responsible for the synthesis of 2',3'-cUMP(1-). The discovery of such enzymes would be a monumental step, confirming its role as a bona fide second messenger.

On the degradation side, while 2',3'-cyclic nucleotide phosphodiesterases (CNPases) are known to hydrolyze 2',3'-cUMP to its non-cyclic 2'- or 3'-monophosphate forms, the full spectrum of enzymes involved and their regulation is not completely understood. morf-db.orgresearcher.life Research is needed to identify all relevant phosphodiesterases (PDEs) in various organisms and cell types and to understand how their activity is controlled to modulate intracellular 2',3'-cUMP(1-) levels. Uncovering these novel synthetic and catabolic pathways is fundamental to understanding how the cellular concentration of 2',3'-cUMP(1-) is regulated in response to different physiological and pathological stimuli.

Discovery and Characterization of Cognate Receptors and Effectors in Eukaryotes

A critical unresolved question is the identity of the specific cellular receptors and downstream effectors for 2',3'-cUMP(1-) in eukaryotic systems. For a molecule to function as a second messenger, it must be recognized by specific protein or RNA targets that can translate the signal into a cellular response. While functional roles for 2',3'-cNMPs in eukaryotes have been identified, the direct molecular targets remain elusive. nih.govnih.gov For example, 2',3'-cAMP has been shown to bind to an RNA-binding protein in plants, promoting the assembly of stress granules, but equivalent receptors for 2',3'-cUMP(1-) have not been characterized. nih.govresearchgate.net

The search for these cognate receptors is a major frontier in the field. Future research should employ techniques such as:

Affinity chromatography using 2',3'-cUMP-linked matrices to pull down binding proteins from cell lysates. nih.gov

Proteomic screening approaches to identify proteins that show conformational or post-translational changes in the presence of 2',3'-cUMP(1-).

Genetic screens to identify genes that, when mutated, alter the cellular response to 2',3'-cUMP(1-).

Once potential receptors are identified, their binding affinity and specificity for 2',3'-cUMP(1-) must be rigorously characterized. Subsequently, the downstream signaling cascades initiated by this binding must be mapped to understand how the signal is propagated to produce a physiological effect.

Detailed Mechanistic Insights into Cellular Effects and Pathway Interactions

Studies have linked 2',3'-cNMPs to a variety of cellular processes. In bacteria, they are known to modulate biofilm formation, motility, and responses to acid stress. nih.govnih.gov In eukaryotes, they have been associated with cellular stress and damage responses. nih.gov However, the precise molecular mechanisms underlying these effects are largely unknown. nih.gov

Future investigations need to move beyond phenomenological observations to provide detailed mechanistic insights. Key questions to be addressed include:

How does 2',3'-cUMP(1-) signaling lead to changes in gene expression? Transcriptional profiling has identified genes regulated by 2',3'-cNMPs, but the transcription factors and regulatory elements involved are yet to be discovered. nih.gov

What are the specific enzymatic activities or protein-protein interactions that are modulated by 2',3'-cUMP(1-)?

How do the cellular effects of 2',3'-cUMP(1-) vary between different cell types and under different physiological conditions?

Answering these questions will require a combination of molecular biology, genetic, and biochemical approaches to dissect the specific pathways influenced by 2',3'-cUMP(1-).

Interplay with Other Cyclic Nucleotides and Intracellular Signaling Networks

Cells utilize a complex and interconnected network of signaling molecules. A crucial area of future research is to understand how 2',3'-cUMP(1-) signaling pathways crosstalk with other well-established signaling networks, particularly those involving other cyclic nucleotides like 3',5'-cAMP and 3',5'-cGMP. nih.govfrontiersin.org

Recent studies in bacteria have provided intriguing glimpses into this interplay. For example, the acid phosphatase AphA is competitively inhibited by cAMP and cGMP but is stimulated by cUMP and cCMP, suggesting a complex regulatory hub. nih.govmicrobialcell.com This differential regulation by purine (B94841) and pyrimidine (B1678525) cyclic nucleotides highlights the potential for sophisticated signaling logic.

In eukaryotes, the potential for such interplay is vast but largely unexplored. Future studies should investigate:

Whether 2',3'-cUMP(1-) can directly or indirectly influence the levels of 3',5'-cAMP or 3',5'-cGMP, for instance, by modulating the activity of their respective cyclases or phosphodiesterases.

If 2',3'-cUMP(1-) and other cyclic nucleotides share common effector proteins or compete for binding to the same targets.

How 2',3'-cUMP(1-) signaling is integrated with other major signaling modalities, such as calcium signaling pathways. frontiersin.org

Elucidating this crosstalk is essential for placing 2',3'-cUMP(1-) within the broader context of the cell's integrated signaling network.

Advancements in Methodologies for Comprehensive Transcriptomic and Metabolomic Analysis of 2',3'-Cyclic Phosphate-Containing Species

Progress in understanding the biology of 2',3'-cUMP(1-) is intrinsically linked to the development of advanced analytical techniques. A significant challenge has been the detection and quantification of molecules containing a 2',3'-cyclic phosphate (B84403). Standard RNA sequencing (RNA-seq) methods are unable to capture RNA molecules with a 2',3'-cyclic phosphate terminus (cP-RNAs), leading to this class of molecules being termed a "hidden layer of the transcriptome". frontiersin.orgnih.govplos.org

While specialized methods like cP-RNA-seq have been developed to specifically sequence these cP-RNAs, further advancements are needed for comprehensive and high-throughput analysis. frontiersin.orgnih.govplos.org Future methodological developments should focus on:

Improving the sensitivity and specificity of methods for detecting and quantifying both free 2',3'-cUMP(1-) and cP-RNAs in complex biological samples. nih.gov

Developing new tools for the spatial and temporal tracking of 2',3'-cUMP(1-) within living cells to understand its subcellular localization and dynamics.

Enhancing metabolomic platforms, combining techniques like liquid chromatography, mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR), to simultaneously profile a wide range of phosphometabolites, including all 2',3'- and 3',5'-cyclic nucleotide isomers. mdpi.comnih.govnih.gov

These advanced analytical capabilities will be indispensable for capturing a complete picture of the "cP-RNA transcriptome" and the dynamic regulation of 2',3'-cUMP(1-) pools, ultimately driving new discoveries in this exciting field. frontiersin.orgnih.gov

常见问题

Basic Research Questions

Q. What analytical methods confirm the structural conversion of 2',3'-cyclic UMP to 3'-UMP by enzymatic activity?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for tracking phosphate position shifts. The ³¹P chemical shift for 2',3'-cyclic UMP (~20 ppm) differs from noncyclic 3'-UMP (3.4 ppm), enabling real-time monitoring of enzymatic hydrolysis. Two-dimensional ¹H–³¹P HMBC and ¹H–¹H COSY spectra further validate the product's 3' phosphate configuration by resolving uracil H6 resonance shifts and phosphate coupling patterns .

Q. How can one distinguish between 2',3'-cyclic UMP and 3',5'-cyclic UMP using chromatographic techniques?

  • Methodological Answer : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) with isobutyric acid/ammonium hydroxide/EDTA solvent systems resolve cyclic isomers. For example, cyclic UMP exhibits an Rf of 0.48 in this system, distinct from cyclic AMP (0.75) and cyclic CMP (0.59). These methods rely on differential migration rates caused by phosphate stereochemistry and ring conformation .

Q. What are the key steps in purifying endogenous 2',3'-cyclic UMP from biological tissues?

  • Methodological Answer : Sequential purification involves freeze-clamping tissues to halt enzymatic activity, perchloric acid extraction, alumina/Sephadex ion-exchange chromatography, and preparative electrophoresis. Validation via co-chromatography with standards (TLC/HPLC) and mass spectrometry (e.g., fast atom bombardment with m.i.k.e.s. analysis) ensures specificity. UV spectra (λmax = 262 nm, pH 2/7) further confirm identity .

Advanced Research Questions

Q. What experimental approaches validate the role of 2',3'-cyclic UMP as a second messenger in bacterial antiviral immunity?

  • Methodological Answer : Genetic knockout models combined with phage challenge assays are used to assess immunity. For example, deleting bacterial cGAS-like enzymes (e.g., LpCdnE02) abolishes cyclic di-UMP synthesis, impairing antiviral responses. Structural studies (e.g., crystallography of BcPycC, PDB:7R65) and competitive binding assays with cGAS confirm cyclic UMP's lower affinity compared to cGAMP, supporting its role as a signaling modulator .

Q. How do tissue-specific variations in cyclic UMP hydrolysis activity influence experimental design in mammalian studies?

  • Methodological Answer : Tissue homogenates (e.g., liver vs. brain) exhibit divergent enzymatic kinetics for cyclic UMP hydrolysis. Liver enzymes preferentially hydrolyze 2',3'-cyclic CMP, while brain enzymes target cyclic AMP. Pre-screening tissues for phosphatase/CPDase activity (using fluorogenic substrates) and adjusting incubation times/pH optima (e.g., pH 7.4 for liver) are critical to avoid false negatives .

Q. How can metabolic engineering of UMP biosynthesis pathways in E. coli be optimized for nucleotide production?

  • Methodological Answer : Overexpression of UMP synthase and feedback-resistant mutants of carbamoyl phosphate synthetase (e.g., pyrA mutants) enhance flux toward UMP. Isotope tracing (¹³C-glucose) and metabolomics (e.g., LC-MS quantification of orotic acid, UMP) identify bottlenecks. CRISPRi repression of competing pathways (e.g., UDP-glucose biosynthesis) further boosts yields .

Q. What are the challenges in differentiating 2',3'-cyclic UMP from 3',5'-cyclic isomers in signaling studies?

  • Methodological Answer : Structural ambiguity arises due to similar molecular weights and overlapping UV spectra. Enzymatic profiling (e.g., using RNase T2, which hydrolyzes 3',5'-cyclic UMP but not 2',3' isomers) and tandem MS/MS fragmentation (distinct phosphate-related ion peaks) resolve this. Cross-validation with bacterial immunity assays (e.g., phage resistance linked to 3',5'-cyclic UMP) further clarifies functional specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2',3'-cyclic UMP(1-)
Reactant of Route 2
2',3'-cyclic UMP(1-)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。